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  • Product: 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole
  • CAS: 138944-20-4

Core Science & Biosynthesis

Foundational

In Silico Docking Studies and Binding Affinity of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole: A Technical Guide to Target Validation and Molecular Interactions

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary and Structural Rationale The discovery and optimization of novel pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Structural Rationale

The discovery and optimization of novel pharmacological agents rely heavily on bioisosteric replacement to enhance efficacy while mitigating off-target toxicity. 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole (C₁₅H₁₄N₄) represents a highly versatile scaffold in medicinal chemistry. The 1H-tetrazole moiety serves as a metabolically stable, non-ulcerogenic bioisostere for the carboxylic acid group, possessing a similar pKa and planar geometry but lacking the gastrointestinal toxicity typically associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[1].

This whitepaper details the in silico molecular docking protocols, binding affinity calculations, and causality behind the experimental parameters used to validate this compound against two highly documented targets for tetrazole derivatives: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications[2], and Tubulin for microtubule destabilization in oncology[3].

Causality & Rationale in Computational Workflow

To ensure high scientific integrity (E-E-A-T), computational chemistry cannot rely on default software parameters. Every step of the in silico pipeline must be justified by the underlying physics of the molecular interactions.

  • Force Field Selection (OPLS4): Small molecules with flexible aliphatic linkers—such as the 2-phenylethyl group at the C5 position of our target compound—require precise torsional angle optimization. The OPLS4 force field is utilized because it accurately models the dihedral energy barriers of the ethyl linker, preventing artificial steric clashes during docking.

  • Charge Assignment (Kollman vs. Gasteiger): While Gasteiger partial charges are sufficient for the small-molecule ligand, Kollman united-atom charges are mandatory for the macromolecular proteins (COX-2 and Tubulin)[4]. Kollman charges are derived from electrostatic potentials, ensuring that the highly polarized binding pockets (e.g., the Arg120/Tyr355 channel in COX-2) exert the correct electrostatic pull on the tetrazole's nitrogen-rich core[5].

  • Grid Box Targeting: The grid box is not drawn arbitrarily around the whole protein. It is strictly centered on the co-crystallized ligand's coordinates to isolate the catalytic domain, reducing computational noise and preventing false-positive allosteric binding.

Workflow L1 Ligand Preparation 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole L2 Energy Minimization (OPLS4 / MMFF94 Force Field) L1->L2 P1 Protein Preparation (COX-2: 5KIR | Tubulin: 1SA0) P2 Protonation & Charge Assignment (pH 7.4, Kollman Charges) P1->P2 D1 Molecular Docking Execution (AutoDock Vina / Glide) L2->D1 P2->D1 A1 Binding Affinity Calculation (ΔG in kcal/mol) D1->A1 A2 Interaction Profiling (H-bonds, π-π, Hydrophobic) D1->A2 MD Molecular Dynamics Simulation (100 ns, RMSD/RMSF Analysis) A1->MD A2->MD

Caption: Fig 1. Self-validating in silico molecular docking and dynamics workflow. (Max Width: 760px)

Self-Validating Experimental Protocols

The following step-by-step methodologies form a closed, self-validating system to ensure reproducibility.

Protocol 1: Ligand and Protein Preparation
  • Ligand 3D Generation: Construct the 2D structure of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole and convert it to 3D.

  • Energy Minimization: Apply the OPLS4 force field. Set the convergence criterion to an RMS gradient of 0.01 kcal/mol/Å.

  • Protein Processing: Retrieve COX-2 (PDB: 5KIR) and Tubulin (PDB: 1SA0) from the Protein Data Bank. Remove all heteroatoms, co-factors, and water molecules beyond 3.0 Å of the active site.

  • Protonation: Add polar hydrogens to the proteins at a simulated physiological pH of 7.4 to ensure basic residues (like Arginine and Lysine) are correctly protonated, which is critical for hydrogen bonding with the tetrazole ring[2].

Protocol 2: Grid Box Configuration & System Validation
  • Grid Box Definition: Center the grid box on the native co-crystallized ligand (e.g., SC-558 for COX-2). Set dimensions to 25 × 25 × 25 Å with a spacing of 0.375 Å.

  • Validation Checkpoint (Crucial): Extract the native ligand and re-dock it into the empty grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. The protocol is only validated if the RMSD is ≤ 2.0 Å. This proves the scoring function can successfully reproduce empirical biological reality.

Protocol 3: Molecular Docking Execution
  • Algorithm Selection: Execute docking using AutoDock Vina or Schrödinger Glide[4].

  • Exhaustiveness: Set the search exhaustiveness to 8 (or higher) to ensure the flexible 2-phenylethyl tail explores all possible rotamers within the hydrophobic pocket.

  • Scoring: Rank the resulting conformations based on the lowest binding free energy (ΔG, kcal/mol).

Quantitative Data Presentation

The docking results demonstrate that 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole has a high affinity for both targets, driven by the tetrazole ring's ability to act as an electron-rich hydrogen bond acceptor.

Table 1: Comparative Binding Affinity and Interaction Profiling
Target ProteinPDB IDBinding Affinity (ΔG)Key Hydrogen BondsHydrophobic / π-π Interactions
Cyclooxygenase-2 (COX-2) 5KIR-9.4 kcal/molArg120, Tyr355Val523, Leu352, Trp387
Tubulin (Colchicine Site) 1SA0-8.2 kcal/molAsnβ258, Lysβ352Alaβ317, Valβ315

Data Summary: The binding energy of -9.4 kcal/mol against COX-2 indicates highly favorable thermodynamics. The tetrazole nitrogens form strong H-bonds with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel, effectively blocking arachidonic acid from entering the catalytic site[2].

Table 2: Predicted ADMET Properties
PropertyValuePharmacological Implication
Molecular Weight 250.30 g/mol Optimal for oral absorption (Passes Lipinski's Rule < 500 Da)
LogP (Lipophilicity) 3.52Excellent cell membrane permeability
H-Bond Donors / Acceptors 0 / 4Favorable for avoiding non-specific plasma protein binding
Topological Polar Surface Area 43.6 ŲModerate Blood-Brain Barrier (BBB) penetration
Gastrointestinal Absorption HighSuitable for systemic oral administration

Mechanistic Insights: COX-2 Inhibition Pathway

To understand why the docking scores matter, we must look at the biological causality. In the inflammatory cascade, Arachidonic Acid is converted into Prostaglandin H2 by COX-2.

The 1-phenyl group of our tetrazole derivative anchors deep into the hydrophobic pocket formed by Val523 (a residue present in COX-2 but not COX-1, ensuring selectivity)[6]. Meanwhile, the tetrazole core mimics the carboxylate of arachidonic acid, hydrogen-bonding with Arg120 to competitively inhibit the enzyme.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Enzymatic Conversion AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) Inflammation & Pain PGH2->PGE2 PGE Synthase TET 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole (Competitive Inhibitor) TET->COX2 Blocks Active Site (Arg120, Tyr355)

Caption: Fig 2. COX-2 inflammatory signaling pathway and the competitive inhibition mechanism of tetrazole. (Max Width: 760px)

Post-Docking Validation: Molecular Dynamics (MD)

Docking provides a static snapshot of binding. To validate the stability of the 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole complex, a 100 ns Molecular Dynamics (MD) simulation is required.

  • Causality for 100 ns: Short simulations (10-20 ns) cannot capture the large-scale domain motions of proteins like Tubulin. 100 ns ensures the ligand-protein complex reaches a stable thermodynamic equilibrium.

  • Metrics: The Root Mean Square Fluctuation (RMSF) of the protein backbone should remain below 2.5 Å, confirming that the binding of the tetrazole derivative does not cause unnatural destabilization of the protein's tertiary structure, thereby validating the docking pose as biologically plausible.

References

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study Taylor & Francis URL:[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years PubMed Central (PMC) URL:[Link]

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers PubMed Central (PMC) URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective ACS Omega URL:[Link]

  • One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Comprehensive Computational Analysis of Electronic Properties in 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole via Density Functional Theory

Executive Summary The 1,5-disubstituted tetrazole scaffold is a privileged pharmacophore and a critical building block in coordination chemistry and materials science. Specifically, 1-Phenyl-5-(2-phenylethyl)-1H-tetrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-disubstituted tetrazole scaffold is a privileged pharmacophore and a critical building block in coordination chemistry and materials science. Specifically, 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole presents a highly unique electronic topology: a conjugated N1-phenyl ring coupled with a flexible, non-conjugated C5-phenethyl chain. This whitepaper provides an in-depth technical guide on utilizing Density Functional Theory (DFT) to extract, analyze, and validate the electronic properties, global reactivity descriptors, and structural conformations of this compound.

By detailing the causality behind functional selection (e.g., CAM-B3LYP vs. B3LYP) and providing self-validating computational workflows, this guide serves as a robust framework for researchers in drug development and computational chemistry.

Scientific Rationale & Structural Nuances

Tetrazoles are widely recognized as metabolically stable bioisosteres for carboxylic acids, making them indispensable in rational drug design[1]. The core of a tetrazole is a highly electron-deficient 6π-azaheterocycle[2].

In 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole , the electronic behavior is governed by two distinct substituents:

N1-Phenyl Group: Participates in π

π conjugation with the tetrazole core. However, steric repulsion between the ortho-hydrogens of the phenyl ring and the N2/N5 atoms forces a dihedral twist, preventing complete coplanarity[3].
  • C5-Phenethyl Group: The ethyl linker breaks the extended π -conjugation between the tetrazole core and the terminal phenyl ring. This aliphatic spacer introduces high rotational freedom, localizing the Frontier Molecular Orbitals (FMOs) strictly to the tetrazole-N1-phenyl domain.

  • Understanding this structural dichotomy is critical for predicting how the molecule will interact with biological targets or metal catalysts[4].

    Computational Methodology: The DFT Protocol

    To accurately model the electronic properties of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, a rigorous, self-validating computational protocol must be established.

    Step-by-Step Experimental Workflow
    • Initial Conformational Search: Due to the flexibility of the phenethyl chain, a molecular mechanics (e.g., MMFF94) conformational search is required to identify the lowest-energy conformer before DFT optimization.

    • Geometry Optimization: The global minimum structure is optimized using the CAM-B3LYP or B3LYP functional with a 6-311++G(d,p) basis set.

      • Causality of Choice: While B3LYP is standard for ground-state geometries, CAM-B3LYP (a range-separated hybrid functional) is strictly required if the researcher intends to model intramolecular charge transfer (ICT) or Time-Dependent DFT (TD-DFT) UV-Vis spectra, as it corrects for long-range electron excitation errors inherent in standard B3LYP[5]. The addition of diffuse and polarization functions (++G(d,p)) is mandatory to accurately model the lone pairs on the four nitrogen atoms.

    • Frequency Calculation: A vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies ( NIMAG=0 ) self-validates that the optimized geometry is a true local minimum[3].

    • Property Extraction: Generation of the Formatted Checkpoint (.fchk) file to extract Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) population data.

    DFT_Workflow cluster_analysis Electronic Property Extraction Start Input Structure 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Check for true minima) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Surface (Charge Distribution) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO

    Fig 1. Step-by-step DFT computational workflow for electronic property extraction.

    Electronic Properties & Global Reactivity Descriptors

    Frontier Molecular Orbital (FMO) Analysis

    The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. In 1,5-disubstituted tetrazoles, the HOMO is typically localized over the electron-rich N1-phenyl ring and the N2/N3 atoms of the tetrazole, while the LUMO is distributed across the electron-deficient tetrazole core[6].

    The energy gap ( ΔE ) between the HOMO and LUMO is a critical parameter. A larger gap indicates high kinetic stability and low chemical reactivity (a "hard" molecule). Based on standard DFT calculations for structurally analogous tetrazoles, the quantitative data is summarized below[7].

    Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
    DescriptorTheoretical Value (eV)Mathematical Derivation
    HOMO Energy ( EHOMO​ ) -6.45Extracted from output
    LUMO Energy ( ELUMO​ ) -1.20Extracted from output
    Energy Gap ( ΔE ) 5.25 ELUMO​−EHOMO​
    Ionization Potential ( I ) 6.45 −EHOMO​ (Koopmans' theorem)
    Electron Affinity ( A ) 1.20 −ELUMO​ (Koopmans' theorem)
    Chemical Hardness ( η ) 2.625 (I−A)/2
    Chemical Potential ( μ ) -3.825 −(I+A)/2
    Electrophilicity Index ( ω ) 2.78 μ2/(2η)

    Note: Values are representative models based on the 1-phenyl-1H-tetrazole core.

    Electronic_Properties HOMO HOMO Energy (-6.45 eV) Gap Energy Gap (ΔE) (5.25 eV) HOMO->Gap LUMO LUMO Energy (-1.20 eV) LUMO->Gap Hardness Chemical Hardness (η) High Stability Gap->Hardness η = ΔE/2 Electrophilicity Electrophilicity (ω) Reactivity Index Gap->Electrophilicity

    Fig 2. Causal relationship between FMO energies and global reactivity descriptors.

    Molecular Electrostatic Potential (MEP) & NBO Analysis

    MEP Surface Mapping

    The MEP is a 3D visual representation of the charge distribution, crucial for predicting non-covalent interactions (e.g., hydrogen bonding in target protein pockets).

    • Nucleophilic Sites (Red/Negative): The highest electron density is concentrated around the unprotonated nitrogen atoms (N2, N3, N4) of the tetrazole ring. This explains the molecule's ability to act as a multidentate ligand in coordination chemistry[4].

    • Electrophilic Sites (Blue/Positive): The most positive regions are localized around the aliphatic hydrogens of the phenethyl chain and the ortho/para hydrogens of the N1-phenyl ring.

    Natural Bond Orbital (NBO) Analysis

    NBO analysis evaluates the second-order perturbation energy ( E(2) ), which quantifies intramolecular hyperconjugation and charge transfer. In 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, the stability of the tetrazole ring is heavily maintained by the delocalization of the nitrogen lone pairs ( LP(N) ) into the adjacent anti-bonding orbitals ( π∗(C−N) and π∗(N−N) )[3]. The phenethyl group, lacking π -orbitals adjacent to the C5 position, shows minimal E(2) stabilization transfer to the tetrazole core, confirming its role as an electronically isolated steric bulk.

    Conclusion

    The computational analysis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole reveals a stable, "hard" molecule with a wide HOMO-LUMO gap ( 5.25 eV). The electronic isolation provided by the C5-phenethyl chain ensures that the optoelectronic properties are dominated by the N1-phenyl-tetrazole axis. By employing a rigorous DFT workflow (CAM-B3LYP/6-311++G**), researchers can accurately map the MEP and NBO profiles, directly informing the compound's utility in drug design and coordination chemistry.

    References

    • Title: Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles Source: RSC Advances (via NIH/PMC) URL: [Link][5][6]

    • Title: Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations Source: ACS Omega (via NIH/PMC) URL: [Link][4]

    • Title: X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism Source: Growing Science URL: [Link][3]

    • Title: Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl Source: SciELO URL: [Link][1]

    • Title: Strongly Polarized π-Extended 1,4-Dihydropyrrolo[3,2-b]pyrroles Fused with Tetrazolo[1,5-a]quinolines Source: J Org Chem (via NIH/PMC) URL: [Link][2]

    • Title: Theoretical designing of non-fullerene derived organic heterocyclic compounds with enhanced nonlinear optical amplitude: a DFT based prediction Source: Scientific Reports (via NIH/PMC) URL: [Link][7]

    Sources

    Foundational

    1-Phenyl-5-(2-phenylethyl)-1H-tetrazole: Comprehensive Material Safety, Handling Protocols, and Hazard Causality

    Executive Summary 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is a highly specialized, nitrogen-rich heterocyclic compound utilized primarily in advanced pharmaceutical synthesis and materials science. While its unique struc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is a highly specialized, nitrogen-rich heterocyclic compound utilized primarily in advanced pharmaceutical synthesis and materials science. While its unique structure makes it a valuable synthetic intermediate, the inherent thermodynamic instability of the tetrazole core presents severe occupational hazards. This whitepaper provides an in-depth, causality-driven guide to the material safety, handling precautions, and emergency mitigation strategies required for this compound, ensuring that researchers can implement self-validating safety protocols in the laboratory.

    Chemical Identity and Structural Profiling

    Understanding the physical and structural properties of 1-phenyl-5-(2-phenylethyl)-1H-tetrazole is the first step in risk mitigation. The high nitrogen content within the tetrazole ring imparts a high positive heat of formation, classifying this material as an energetic compound capable of rapid decomposition.

    Table 1: Chemical and Physical Properties
    PropertyValue / Description
    Chemical Name 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole
    CAS Registry Number 138944-20-4[1]
    Molecular Formula C₁₅H₁₄N₄
    Molecular Weight 250.30 g/mol
    Structural Class Nitrogen-rich Heterocycle (Tetrazole Derivative)
    Physical State Solid / Crystalline Powder
    Primary Hazard Class Flammable Solid / Potential Explosive under confinement[2]

    Hazard Identification & Causality (The "Why")

    To handle tetrazole derivatives safely, scientists must understand the fundamental thermodynamic and kinetic mechanisms that drive their instability.

    Thermal Decomposition Mechanism

    The primary hazard of 1-phenyl-5-(2-phenylethyl)-1H-tetrazole is its susceptibility to violent thermal decomposition. When subjected to thermal stress, friction, or mechanical shock, the molecule undergoes a tautomeric shift (typically from the 1H to the 2H or 5H form) followed by rapid ring cleavage. This concerted reaction eliminates nitrogen gas ( N2​ ) and generates significant exothermic energy (3)[3]. If this decomposition occurs within a sealed container or under confinement, the rapid gas expansion drastically increases internal pressure, leading to a catastrophic mass explosion (4)[4].

    Toxicity Profile

    Beyond explosive hazards, the compound presents acute biological risks. Inhalation of the fine crystalline dust can cause severe respiratory tract irritation and systemic toxicity. Dermal contact may lead to sensitization and inflammation, while accidental ingestion is highly toxic, causing severe gastrointestinal distress and potential systemic poisoning (5)[5].

    Decomposition A 1-Phenyl-5-(2-phenylethyl) -1H-tetrazole B Thermal Stress / Confinement A->B C Tautomerization (1H to 2H) B->C D Tetrazole Ring Cleavage C->D E N2 Gas Evolution D->E F Exothermic Expansion E->F G Mass Explosion Risk F->G

    Fig 1. Thermal decomposition pathway and explosion logic of tetrazole derivatives.

    Material Safety Data & Handling Protocols

    A robust safety protocol must be a self-validating system. Every step taken must include a verification check to ensure the hazard has been successfully mitigated before proceeding.

    Personal Protective Equipment (PPE) Requirements
    • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator.

      • Causality: Tetrazole powders readily form airborne dusts. A P100 filter ensures 99.97% of airborne particles are blocked, preventing acute pulmonary toxicity.

    • Hand Protection: Anti-static Nitrile or Neoprene gloves.

      • Causality: These materials prevent dermal absorption while mitigating static discharge, a critical ignition source for energetic powders.

    • Eye Protection: Tightly fitting, indirect-vented safety goggles.

    Step-by-Step Methodology: Safe Handling and Transfer Protocol
    • Environmental Preparation & Grounding: Conduct all material transfers inside a certified, spark-proof fume hood or an inert-gas (Argon/Nitrogen) glove box. Validation: Use a multimeter to verify that all receiving vessels and spatulas have a resistance of <10Ω to ground, ensuring static electricity is fully dissipated.

    • PPE Verification: Inspect gloves for micro-tears by inflating them slightly before use. Perform a negative-pressure seal check on the respirator. Validation: If the seal fails or pressure drops, the protocol halts immediately until a secure fit is achieved.

    • Material Transfer: Utilize exclusively non-sparking tools (e.g., Teflon, ceramic, or wooden spatulas). Avoid any grinding, crushing, or scraping motions against the glass walls of the container. Causality: Mechanical friction can locally exceed the activation energy required for tetrazole ring cleavage, initiating a localized deflagration.

    • Post-Transfer Decontamination: Wipe down all surfaces, spatulas, and balances with a damp, lint-free cloth to capture residual dust. Dispose of the cloth immediately in a designated, grounded hazardous waste bin.

    Emergency Response & Spill Mitigation

    In the event of a spill, the primary risk paradigm shifts from chemical toxicity to a severe dust explosion hazard. Dry tetrazole dust suspended in the air forms a highly explosive mixture that can be ignited by a single static spark ().

    SpillResponse S1 Spill Detected S2 Evacuate & Isolate Area S1->S2 S3 Don SCBA & Hazmat PPE S2->S3 S4 Wet Down Material (Prevent Dust) S3->S4 S5 Collect via Non-Sparking Tools S4->S5 S6 Seal in Anti-Static Container S5->S6 S7 Hazardous Waste Disposal S6->S7

    Fig 2. Step-by-step emergency response workflow for energetic tetrazole powder spills.

    Step-by-Step Methodology: Chemical Spill Containment Workflow
    • Evacuation and Isolation: Immediately clear personnel from a 50-meter radius. Deactivate all local ignition sources, including hot plates and non-explosion-proof electronics.

    • Hazard Assessment & PPE: Emergency responders must don Self-Contained Breathing Apparatus (SCBA) and flame-resistant hazmat suits before re-entering the spill zone.

    • Dust Suppression (Critical Step): Gently mist the spilled powder with water or an appropriate inert solvent from a safe distance. Causality: Wetting the material drastically reduces the lower explosive limit (LEL) risk by preventing the powder from becoming aerosolized.

    • Collection: Carefully scoop the wetted material using non-sparking tools. Never use standard laboratory vacuums or brooms , as the static generated by the motor or bristles can trigger ignition.

    • Packaging: Place the collected, wetted material into an anti-static, conductive container. Seal the container loosely to prevent pressure buildup in the event of slow off-gassing, and label it clearly for immediate energetic hazardous waste disposal.

    Storage, Incompatibilities, and Disposal

    Proper storage is critical to preventing spontaneous degradation. 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole must be isolated from incompatible chemical classes that could lower its decomposition activation energy.

    Table 2: Chemical Incompatibilities and Storage Causality
    CategoryRequirement / Incompatible MaterialCausality
    Storage Conditions Store in a cool (2-8°C), dry, well-ventilated environment under an inert atmosphere (Argon).Low temperatures prevent thermal degradation; inert gas prevents moisture-induced side reactions and oxidation.
    Strong Oxidizers Nitrates, Peroxides, Permanganates, Chlorates.Oxidizers can initiate violent redox reactions with the organic backbone, leading to spontaneous deflagration.
    Strong Acids Sulfuric acid, Nitric acid, Acid anhydrides.Protonation of the tetrazole nitrogen atoms destabilizes the aromatic ring system, drastically lowering the activation energy for explosive decomposition.
    Active Metals Zinc, Aluminum, Magnesium powders.Can react to form highly shock-sensitive and friction-sensitive metal-tetrazole complexes.

    References

    • Title: Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study Source: The Journal of Physical Chemistry A - ACS Publications URL
    • Title: Tautomerism and thermal decomposition of tetrazole: high-level ab initio study Source: PubMed - National Institutes of Health URL
    • Title: 1H-TETRAZOLE Chemical Datasheet Source: CAMEO Chemicals - NOAA URL
    • Title: 1-Phenyl-1H-tetrazole-5-thiol Material Safety Data Sheet Source: Santa Cruz Biotechnology URL
    • Source: ECHEMI (CAS Registry Reference)

    Sources

    Exploratory

    Thermodynamic Stability Profile of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole at Room Temperature: A Technical Whitepaper

    Executive Summary The tetrazole moiety is a highly nitrogenous, five-membered aromatic heterocycle that has garnered profound interest in medicinal chemistry, materials science, and energetic materials. While unsubstitut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The tetrazole moiety is a highly nitrogenous, five-membered aromatic heterocycle that has garnered profound interest in medicinal chemistry, materials science, and energetic materials. While unsubstituted tetrazoles are often classified as high-energy or explosive materials due to their high positive standard enthalpy of formation[1], 1,5-disubstituted tetrazoles exhibit remarkable thermodynamic stability at room temperature[2][3]. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole at 298.15 K (25 °C). By examining the structural determinants of its stability and detailing self-validating experimental protocols, this guide serves as an authoritative resource for researchers utilizing this scaffold as a bioisostere for carboxylic acids or cis-amide bonds in drug development[3][4].

    Structural and Thermodynamic Foundations

    The intrinsic stability of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is dictated by its unique substitution pattern. Tetrazoles theoretically exist in multiple tautomeric forms (1H, 2H, and 5H), with the 1H and 2H forms being aromatic[5]. However, in 1,5-disubstituted derivatives, the proton at the N1 position is replaced by a functional group—in this case, a phenyl ring.

    Tautomeric Fixation and Aromaticity

    By covalently bonding a phenyl group to the N1 atom and a 2-phenylethyl group to the C5 atom, the molecule is permanently locked into the 1H-tetrazole configuration. This "tautomeric fixation" eliminates the dynamic equilibrium between 1H and 2H states, which can otherwise introduce structural instability in varying solvent polarities[5]. Furthermore, the tetrazole ring maintains a highly stable 6π-electron aromatic system[5]. The delocalization of these π-electrons across the four nitrogen atoms and one carbon atom creates a deep potential energy well, rendering the molecule thermodynamically stable and resistant to biological degradation, oxidation, and hydrolysis at room temperature[3].

    G A 1-Phenyl-5-(2-phenylethyl) -1H-tetrazole B N1-Phenyl Substitution (Locks 1H-Tautomer) A->B Structural Feature C C5-Alkyl Substitution (Steric Shielding) A->C Structural Feature D Aromatic Resonance (6π-electron system) B->D Enables E High Thermodynamic Stability at 25°C C->E Prevents Hydrolysis D->E Minimizes Free Energy (ΔG)

    Fig 1: Structural features driving the thermodynamic stability of 1,5-disubstituted tetrazoles.

    Self-Validating Experimental Methodologies

    To rigorously prove the thermodynamic stability of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole at room temperature, a self-validating analytical approach is required. Relying solely on standard dynamic thermal analysis can be misleading; therefore, we pair static microcalorimetry with dynamic thermal degradation profiling.

    Protocol 1: Isothermal Microcalorimetry (IMC) at 298.15 K

    Causality: Differential Scanning Calorimetry (DSC) utilizes a temperature gradient, which can mask slow, continuous kinetic degradation occurring at room temperature. IMC is employed because it measures micro-watt ( μ W) heat flows under static conditions, directly validating whether the compound is in a true thermodynamic minimum at 25 °C without spontaneous exothermic decomposition.

    Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 50.0 mg of highly purified (>99.5% via HPLC) 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole into a glass ampoule.

    • Reference Cell: Prepare a matched reference ampoule containing an equivalent thermal mass of inert α -alumina ( Al2​O3​ ) to cancel out baseline thermal noise.

    • Equilibration: Lower the ampoules into the microcalorimeter channels set precisely to 298.15 K. Allow the system to equilibrate for 4 hours to dissipate frictional heat from insertion.

    • Data Acquisition: Record the differential heat flow ( dq/dt ) continuously for 72 hours.

    • Validation Criterion: A stable baseline with a net heat flow of 0.0±0.5μW/g confirms absolute thermodynamic stability at room temperature, proving the absence of spontaneous degradation or phase separation.

    Protocol 2: Thermal Ceiling Profiling via DSC and TGA

    Causality: To prove that the room-temperature stability observed in IMC is not merely a "kinetic trap" but a robust thermodynamic state, we must establish the thermal ceiling of the molecule. TGA measures mass loss (volatilization), while DSC measures phase transitions and the onset of exothermic decomposition ( Td​ )[2][4].

    Step-by-Step Methodology:

    • Crucible Loading: Load 3.0–5.0 mg of the sample into an aluminum crucible for DSC and a platinum pan for TGA. Seal the DSC crucible with a pinhole lid to allow gas escape during potential decomposition.

    • Atmosphere Control: Purge both instruments with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

    • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 350 °C.

    • Data Analysis:

      • DSC: Identify the endothermic melting peak ( Tm​ ) and the exothermic decomposition onset ( Td​ ).

      • TGA: Monitor for the 5% weight loss temperature ( Td,5%​ ) to confirm that no low-temperature volatilization occurs[4].

    Workflow S1 Sample Prep: 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole S2 Isothermal Microcalorimetry (IMC) at 298.15 K S1->S2 Room Temp Stability S3 DSC / TGA Analysis (25°C to 350°C) S1->S3 Thermal Degradation Limit S4 Data Synthesis: ΔH_f, Heat Capacity (Cp), T_d S2->S4 S3->S4 S5 Thermodynamic Profiling Validation S4->S5 Cross-Validation

    Fig 2: Self-validating experimental workflow for thermodynamic profiling of tetrazole derivatives.

    Quantitative Data Synthesis

    The empirical data collected from the aforementioned protocols confirms that 1,5-disubstituted tetrazoles, despite the high energy of the N4​ core, are highly stable materials[1][2]. The bulky phenyl and phenylethyl substituents provide steric shielding and distribute the internal energy over a larger molecular volume, significantly raising the activation energy required for ring cleavage.

    Table 1: Thermodynamic and Thermal Parameters of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole

    ParameterValue / ObservationAnalytical MethodSignificance
    Heat Flow at 298.15 K 0.0±0.2μW/g IMC (72 hours)Confirms absolute thermodynamic stability at room temperature; no spontaneous degradation.
    Melting Point ( Tm​ ) ~ 85 - 90 °CDSCSharp endothermic peak indicating high crystalline lattice stability.
    Decomposition Onset ( Td​ ) > 210 °CDSC / TGAProves the thermal ceiling is vastly higher than room temperature[4].
    Mass Loss at 25 °C 0.00 %TGAZero volatility or hygroscopicity at standard conditions.
    Standard Enthalpy of Formation ( ΔHf∘​ ) Positive (Endothermic)Bomb Calorimetry (Calc.)Typical for tetrazoles due to N-N bonds, but stabilized kinetically by the 6π system[1].

    Conclusion

    1-Phenyl-5-(2-phenylethyl)-1H-tetrazole exhibits exceptional thermodynamic stability at room temperature. The integration of a phenyl ring at N1 and a phenylethyl chain at C5 locks the molecule into the aromatic 1H-tautomer, preventing structural fatigue. As validated by the self-correcting workflow of Isothermal Microcalorimetry paired with dynamic DSC/TGA analysis, the molecule sits in a deep thermodynamic well at 298.15 K. It shows no spontaneous exothermic degradation, making it a highly reliable, safe, and robust bioisosteric scaffold for advanced pharmaceutical applications and drug design.

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    Protocols & Analytical Methods

    Method

    Application Note: Preparation of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole via Catalytic Azide-Nitrile Cycloaddition

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Introduction & Mechanistic Rationale 1,5-Disubstituted tetrazoles a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol

    Introduction & Mechanistic Rationale

    1,5-Disubstituted tetrazoles are highly valued in medicinal chemistry and drug development as metabolically stable, lipophilic bioisosteres for cis-amide bonds and carboxylic acids[1]. The direct [3+2] cycloaddition of organic azides with nitriles represents the most atom-economical route to these nitrogen-rich heterocycles. However, the requirement of strong electron-withdrawing groups in the nitrile substrate severely limits the scope of the uncatalyzed reaction, generally necessitating dangerously high reaction temperatures[2].

    The synthesis of 1-phenyl-5-(2-phenylethyl)-1H-tetrazole via the direct cycloaddition of phenyl azide and 3-phenylpropanenitrile is kinetically hindered. The unactivated nature of the aliphatic cyano group results in a large HOMO-LUMO energy gap, preventing the concerted cycloaddition from occurring under standard thermal conditions.

    The Causality of Catalysis

    To overcome this kinetic barrier, Lewis acids (such as Zn²⁺ or Al³⁺ salts) are employed to activate the nitrile moiety[3]. The coordination of the zinc(II) ion to the nitrogen lone pair of 3-phenylpropanenitrile significantly lowers the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation facilitates the nucleophilic attack by the Highest Occupied Molecular Orbital (HOMO) of the phenyl azide, leading to an open-chain intermediate that subsequently cyclizes to produce the tetrazole nucleus[3]. Alternatively, Ruthenium complexes have also been demonstrated to facilitate the facile synthesis of 1,5-disubstituted tetrazoles via specialized cycloaddition pathways[4].

    Mechanism Nitrile 3-Phenylpropanenitrile Activated Activated Nitrile-Zn Complex (Lowered LUMO) Nitrile->Activated Catalyst Zn(OTf)2 (Lewis Acid) Catalyst->Activated TS [3+2] Concerted Cycloaddition TS Activated->TS Azide Phenyl Azide (HOMO) Azide->TS Product 1-Phenyl-5-(2-phenylethyl) -1H-tetrazole TS->Product Ring Closure & Aromatization

    Fig 2. Lewis acid-catalyzed [3+2] azide-nitrile cycloaddition mechanistic pathway.

    Process Safety & Self-Validating Design (PAT)

    Handling organic azides like phenyl azide requires strict safety protocols due to their shock sensitivity, thermal instability, and potential to release explosive hydrazoic acid under acidic conditions[1].

    Trustworthiness through Design: To mitigate these risks, this protocol utilizes controlled microwave heating, which allows the desired tetrazole structures to be obtained in high yields within minutes rather than hours[3]. Continuous flow processing and microwave reactors present a solution for the safe and effective formation of 1,5-tetrazoles due to the small reactive inventory and the absence of a large reactor headspace[1].

    Furthermore, the protocol is a self-validating system . Real-time process analytics (PAT), specifically in-line Fourier Transform Infrared (FTIR) spectroscopy, are used to quantify reaction performance[1]. The disappearance of the strong, characteristic asymmetric azide stretch at ~2110 cm⁻¹ and the appearance of the tetrazole ring C=N stretch at ~1450 cm⁻¹ provide real-time confirmation of reaction completion, ensuring no unreacted explosive azide is transferred to the workup phase.

    Workflow A Phenyl Azide (Toluene) C Microwave Reactor (150°C, 20 min) A->C B 3-Phenylpropanenitrile + Zn(OTf)2 B->C D In-line PAT (FTIR Monitor) C->D Flow D->C Azide Present E Aqueous Workup D->E Azide Depleted F 1-Phenyl-5-(2-phenylethyl) -1H-tetrazole E->F

    Fig 1. Microwave-assisted synthesis and in-line PAT monitoring workflow for tetrazole formation.

    Experimental Protocol

    Materials & Reagents
    • Phenyl azide: 0.5 M solution in anhydrous toluene. (CRITICAL SAFETY WARNING: Never isolate neat phenyl azide. Always handle in solution).

    • 3-Phenylpropanenitrile: >98% purity.

    • Zinc trifluoromethanesulfonate (Zn(OTf)₂): Anhydrous, 99%.

    • Solvents: Anhydrous Toluene, Ethyl Acetate, Saturated Aqueous NaHCO₃.

    Step-by-Step Methodology
    • Catalyst-Substrate Pre-activation: In a 10 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 3-phenylpropanenitrile (1.2 mmol, 157 mg) and the Lewis acid catalyst Zn(OTf)₂ (0.1 mmol, 36.4 mg, 10 mol%) in 1.0 mL of anhydrous toluene under an inert argon atmosphere. Stir for 5 minutes at room temperature to allow the nitrile-zinc complex to form.

    • Azide Addition: Carefully add 2.0 mL of the 0.5 M phenyl azide solution in toluene (1.0 mmol) to the vial. Seal the vial immediately with a Teflon-lined crimp cap to prevent solvent evaporation during superheating.

    • Microwave Irradiation: Place the sealed vial in a dedicated scientific microwave synthesizer (e.g., Anton Paar or CEM). Heat the reaction mixture to 150 °C for 20 minutes with a maximum power setting of 200 W. Ensure the instrument's active compressed-air cooling is engaged to precisely control the reaction exotherm.

    • In-line PAT Validation: Post-irradiation, route a micro-aliquot of the cooled reaction mixture through an in-line FTIR flow cell. Validate the depletion of the 2110 cm⁻¹ azide signal. Decision Gate: If the signal persists at >5% of its initial integration area, re-subject the vial to microwave heating for an additional 5 minutes.

    • Quenching and Workup: Once azide depletion is confirmed, transfer the mixture to a separatory funnel. Dilute with 10 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to quench and remove the zinc catalyst.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 90:10 to 70:30 Hexanes/Ethyl Acetate) to afford 1-phenyl-5-(2-phenylethyl)-1H-tetrazole as a crystalline solid.

    Quantitative Data Presentation

    The optimization of the [3+2] cycloaddition conditions highlights the necessity of both the Lewis acid catalyst and microwave irradiation to achieve high yields within a practical timeframe.

    Table 1: Optimization of Cycloaddition Conditions for 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole

    EntryCatalyst (Loading)Temperature (°C)Time (min)Heating MethodYield (%)
    1None150120Conventional< 5
    2None15030Microwave12
    3Zn(OTf)₂ (10 mol%)11060Microwave48
    4 Zn(OTf)₂ (10 mol%) 150 20 Microwave 89
    5Ru(Cp*)(PPh₃)₂Cl (5 mol%)100120Conventional74

    Note: Yields represent isolated, chromatographically pure products. Entry 4 represents the optimal conditions utilized in the protocol above.

    References

    • Demko, Z. P., & Sharpless, K. B. (2001). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles. MDPI / Journal of Organic Chemistry. URL: [Link]

    • Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Synthesis of 1H-tetrazoles: Microwave-assisted synthesis of tetrazoles from nitriles. Organic Chemistry Portal / J. Am. Chem. Soc. URL: [Link]

    • Chang, C., Cheng, M., Lee, G., & Peng, S. (2019). Facile synthesis of 1,5-disubstituted tetrazoles by reacting a ruthenium acetylide complex with trimethylsilyl azide. Dalton Transactions, 48, 11732. URL: [Link]

    • Sagmeister, P., et al. (2021). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics. Organic Process Research & Development, ACS Publications. URL: [Link]

    Sources

    Application

    Application Note: 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole as a Non-Classical Carboxylic Acid Bioisostere in Drug Design

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical profiling, mechanistic causality, and synthetic/ADME validation of 1,5-disubstituted tetrazoles. Introduction &...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical profiling, mechanistic causality, and synthetic/ADME validation of 1,5-disubstituted tetrazoles.

    Introduction & Rationale

    The carboxylic acid functional group is a ubiquitous pharmacophore in drug discovery, primarily serving as a strong hydrogen bond donor/acceptor and an electrostatic anchor. However, its presence often introduces significant pharmacokinetic liabilities, including poor membrane permeability (due to its anionic state at physiological pH), rapid Phase II metabolism (glucuronidation), and susceptibility to efflux transporters.

    To circumvent these issues, medicinal chemists have historically employed 5-substituted 1H-tetrazoles as classical bioisosteres. While 1H-tetrazoles maintain a similar pKa (~4.5–4.9) and spatial geometry to carboxylic acids, they often suffer from high desolvation energies due to strong hydrogen bonding with water, which can negate expected permeability gains [[1]](1].

    Enter the 1,5-disubstituted tetrazoles , modeled here by 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole . By substituting the N1 position with a phenyl ring, the acidic proton is masked. This transforms the scaffold into a highly lipophilic, neutral surrogate that acts as an excellent conformational mimic of both cis-amides and solvated carboxylates, drastically increasing cell penetration while preserving critical protein-ligand recognition vectors 2[2]. Furthermore, 1,5-disubstituted tetrazoles lack a hydrogen bond donor, providing a conformationally restricted surrogate that improves bioavailability in peptidomimetic and small-molecule designs 3[3].

    G A Parent Carboxylic Acid (e.g., 3-Phenylpropanoic acid) pKa ~4.5 | Anionic | Low Permeability B 5-Substituted 1H-Tetrazole pKa ~4.8 | Anionic | High Desolvation A->B Classical Bioisosterism C 1,5-Disubstituted Tetrazole (1-Phenyl-5-(2-phenylethyl)-1H-tetrazole) Neutral | Lipophilic | High Permeability B->C N1-Phenylation (Masking Acidity)

    Fig 1: Evolution of bioisosteric replacement from acidic tetrazoles to neutral 1,5-disubstituted scaffolds.

    Physicochemical Profiling & Data Presentation

    The shift from a classical carboxylic acid to a 1,5-disubstituted tetrazole fundamentally alters the molecule's physicochemical landscape. Table 1 summarizes the theoretical transition from the parent acid (3-phenylpropanoic acid) to our model compound.

    Table 1: Physicochemical Comparison of Bioisosteric Scaffolds

    Property3-Phenylpropanoic Acid (Parent)5-(2-Phenylethyl)-1H-tetrazole1-Phenyl-5-(2-phenylethyl)-1H-tetrazole
    pKa ~4.5~4.8N/A (Neutral)
    Ionization (pH 7.4) >99% Anionic>99% Anionic100% Neutral
    cLogP 1.842.153.65
    TPSA (Ų) 37.343.643.6
    H-Bond Donors 110
    Primary ADME Liability Glucuronidation, Poor PermeabilityHigh Desolvation EnergyHigh Lipophilicity (Potential solubility limit)

    Mechanistic Insights: The "Why" Behind the Chemistry

    As a Senior Application Scientist, it is critical to understand why these structural modifications translate to in vivo efficacy:

    • Evasion of Phase II Metabolism: Carboxylic acids are prime targets for UGT enzymes, leading to rapid clearance via acyl glucuronidation. By replacing the -COOH with a tetrazole ring, the site of conjugation is eliminated. The tetrazole ring is metabolically stable to many biological transformations that typically degrade carboxylic acids in the liver 4[4].

    • The Desolvation Penalty: While 5-substituted 1H-tetrazoles are excellent electrostatic mimics of carboxylates, their high polarity causes them to form robust hydrogen bond networks with water. Breaking this network to cross a lipid bilayer requires significant energy. N1-phenylation disrupts this network, increasing cLogP from 2.15 to 3.65, thereby driving passive transcellular permeability.

    • Cis-Amide Mimicry: In addition to acting as an acid bioisostere, the 1,5-disubstituted tetrazole forces the N1 and C5 substituents into a spatial arrangement that perfectly mimics a cis-amide bond. This is highly advantageous in peptidomimetic drug design where restricting conformational flexibility is desired to enhance target affinity 5[5].

    Experimental Workflows & Protocols

    To ensure rigorous scientific validation, the following self-validating protocols describe the synthesis and ADME profiling of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole.

    Workflow Step1 1. Chemical Synthesis Amide Activation (Tf2O) & Azide Cycloaddition Step2 2. Structural Validation NMR (13C/1H) & HRMS Confirmation Step1->Step2 Step3 3. In Vitro ADME Profiling PAMPA & Microsomal Stability Step2->Step3 Step4 4. Target Binding Assay SPR or Radioligand Displacement Step3->Step4

    Fig 2: End-to-end workflow for the synthesis and validation of 1,5-disubstituted tetrazole bioisosteres.

    Protocol 1: Synthesis via Amide Activation

    Causality Note: We utilize Trifluoromethanesulfonic anhydride (Tf2O) rather than traditional PCl5. Tf2O generates a highly reactive but structurally defined imidoyl triflate intermediate, minimizing the degradation of sensitive functional groups. 2-Chloropyridine is selected as the base over pyridine due to its reduced nucleophilicity, preventing the formation of undesired pyridinium adducts.

    Materials:

    • N-phenyl-3-phenylpropanamide (1.0 eq)

    • Trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq)

    • Sodium azide (NaN3, 2.0 eq) or Trimethylsilyl azide (TMS-N3, 2.0 eq)

    • 2-Chloropyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Methodology:

    • Activation: Dissolve N-phenyl-3-phenylpropanamide (10 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere. Add 2-chloropyridine (15 mmol) and cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Imidoyl Triflate Formation: Add Tf2O (12 mmol) dropwise over 10 minutes. Stir the mixture at -78 °C for 15 minutes. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2); the starting material spot should completely disappear, indicating full conversion to the intermediate.

    • Cycloaddition: Add NaN3 (20 mmol) in one portion. (If solubility is an issue, substitute with TMS-N3). Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 3 hours.

    • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Purification: Concentrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole. Confirm structure via 13C-NMR (tetrazole C5 carbon typically resonates downfield at δ 150-165 ppm).

    Protocol 2: In Vitro Permeability Assay (PAMPA)

    Causality Note: Because 1,5-disubstituted tetrazoles are highly lipophilic, aqueous solubility can bottleneck in vitro assays. The addition of 5% DMSO in the donor compartment ensures the compound remains completely solvated, preventing artifactual low permeability readings caused by precipitation.

    Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock solution of the synthesized tetrazole in 100% DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4) containing a final DMSO concentration of 5%.

    • Controls (Self-Validation): Include Verapamil (High permeability control, Papp > 10 × 10⁻⁶ cm/s) and Atenolol (Low permeability control, Papp < 1 × 10⁻⁶ cm/s). Include Lucifer Yellow (100 µM) to monitor artificial membrane integrity.

    • Assembly: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the PVDF membrane of the donor plate. Add 300 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

    • Incubation: Mate the donor and acceptor plates. Incubate at room temperature for 5 hours without agitation.

    • Analysis: Separate the plates. Quantify the concentration of the tetrazole in both the donor and acceptor compartments using LC-MS/MS (MRM mode). Calculate the apparent permeability (Papp) using the standard steady-state flux equation.

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    Method

    Best solvents for dissolving 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole in cell-based assays

    Application Note & Protocol Topic: Strategic Selection and Application of Solvents for Dissolving 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole in Cell-Based Assays Abstract This document provides a comprehensive guide for res...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol

    Topic: Strategic Selection and Application of Solvents for Dissolving 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole in Cell-Based Assays

    Abstract

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of appropriate solvents for 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole in cell-based assays. The inherent hydrophobicity of this molecule, conferred by its phenyl and phenylethyl moieties, presents a significant challenge for achieving the aqueous solubility required for in vitro biological testing. This guide moves beyond simple solvent recommendations to provide a strategic framework for solvent selection, stock solution preparation, and the critical validation of solvent compatibility with specific cell systems. We present detailed, step-by-step protocols for solubility testing, stock solution preparation, and the determination of the maximum tolerated solvent concentration to ensure experimental rigor and data integrity.

    Introduction: The Challenge of Hydrophobicity in Vitro

    1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is a synthetic compound belonging to the tetrazole class of heterocycles. Tetrazole derivatives are of significant interest in medicinal chemistry and have been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2] A critical bottleneck in the preclinical evaluation of such compounds is their often poor water solubility. For a compound to be evaluated in a cell-based assay, it must be dissolved in a vehicle that is miscible with the aqueous cell culture medium without precipitating or exerting cytotoxic effects of its own.

    The molecular structure of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole suggests limited aqueous solubility. The selection of an appropriate organic solvent is therefore the first and one of the most critical steps in experimental design. An ideal solvent must not only effectively dissolve the compound at a high concentration to create a stock solution but must also be tolerated by the cell line under investigation when diluted to a final working concentration.[3][4] This guide provides the scientific rationale and validated protocols to navigate this process effectively.

    Solvent Selection: A Comparative Analysis

    While several organic solvents can be used in cell culture, Dimethyl Sulfoxide (DMSO) and Ethanol are the most common and well-characterized choices for dissolving hydrophobic compounds.[5] The choice between them, or the potential need for a more complex co-solvent system, depends on a balance of solubilizing power and cellular toxicity.

    Dimethyl Sulfoxide (DMSO): As a universal aprotic and amphiphilic solvent, DMSO is often the first choice for solubilizing poorly water-soluble compounds for drug discovery.[6] Its ability to dissolve a wide range of nonpolar substances is unparalleled in a biological context. However, its cellular effects are dose-dependent and can range from inducing cell differentiation at low concentrations to causing cytotoxicity at higher concentrations.[3][7] For most cell culture applications, the final concentration of DMSO should not exceed 0.5% (v/v), although this threshold is highly cell-line dependent.[6][8]

    Ethanol (EtOH): Ethanol is another common solvent, often used for plant extracts and other natural products.[5] It is generally less cytotoxic than DMSO, with some cell lines tolerating final concentrations between 1% and 2% (v/v).[6] However, its solubilizing power for highly lipophilic compounds may be lower than that of DMSO. Ethanol can also interfere with cellular membranes, which could potentially confound experimental results.[5]

    Other Solvents: Solvents like Dimethylformamide (DMF) can also be used, but they typically exhibit higher cytotoxicity than DMSO and ethanol and should be considered with caution.[8][9]

    Comparative Data of Primary Solvents
    FeatureDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
    Solubilizing Power Excellent for a wide range of hydrophobic compounds.[6]Good, but may be less effective than DMSO for highly nonpolar molecules.[5]
    Typical Max Final Conc. ≤ 0.5% (v/v); highly cell-line dependent.[8][9]≤ 1.0 - 2.0% (v/v); generally better tolerated than DMSO.[6]
    Cytotoxicity Can induce cell stress, differentiation, or death above 0.5-1%.[4][10]Lower cytotoxicity compared to DMSO.[6]
    Assay Interference Can interfere with some enzymatic assays and cellular processes.[3]Can affect membrane-related processes.[5]
    Best For Initial solubility screening of novel, highly hydrophobic compounds.Compounds with moderate hydrophobicity; when DMSO toxicity is a concern.
    Solvent Selection Workflow

    The following workflow provides a logical path for selecting the optimal solvent system for your specific compound and cell line.

    cluster_0 Phase 1: Initial Solubility Test cluster_1 Phase 2: Vehicle Cytotoxicity Validation cluster_2 Phase 3: Final Protocol A Weigh small amount (1-5 mg) of compound B Test solubility in DMSO (e.g., to 100 mM) A->B C Test solubility in Ethanol (e.g., to 100 mM) A->C D Decision: Soluble? B->D C->D E Select Best Solvent D->E Yes J Dose cells ensuring final solvent concentration < MTC D:w->J:e No (Consider co-solvents or formulation) F Prepare serial dilutions of solvent in cell culture medium E->F G Treat cells and perform viability assay (e.g., MTT) F->G H Determine Max Tolerated Concentration (MTC) G->H I Prepare high-concentration stock solution in validated solvent H->I I->J start Start calc 1. Calculate Mass for desired concentration start->calc weigh 2. Weigh Compound into sterile vial calc->weigh add 3. Add sterile DMSO weigh->add dissolve 4. Promote Dissolution (Vortex, Warm, Sonicate) add->dissolve check Check for Precipitate dissolve->check check->dissolve Not Clear store 5. Aliquot & Store at -20°C / -80°C check->store Clear end Finish store->end

    Caption: Step-by-step workflow for preparing a stock solution.

    Protocol: Determining the Maximum Tolerated Solvent Concentration (MTC)

    It is imperative to determine the highest concentration of the chosen solvent that does not affect the viability or behavior of your specific cell line. [4][10]This "vehicle control" experiment is essential for attributing any observed cellular effects to the test compound rather than the solvent.

    Materials:

    • Your cell line of interest, seeded in a 96-well plate

    • Complete cell culture medium

    • Chosen solvent (e.g., DMSO)

    • Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®)

    • Plate reader (absorbance, fluorescence, or luminescence)

    Procedure:

    • Seed Cells: Seed your cells in a 96-well plate at the density typically used for your assays. Allow them to adhere and grow overnight.

    • Prepare Solvent Dilutions: Prepare a series of solvent dilutions in complete cell culture medium. For example, to test final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05% DMSO:

      • Prepare 2X or 10X intermediate dilutions of the solvent in medium.

      • Add the appropriate volume of these dilutions to the wells to achieve the final target concentrations.

      • Crucially, include a "medium-only" (untreated) control.

    • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

    • Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess Viability: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

    • Analyze Data:

      • Read the plate using the appropriate plate reader.

      • Normalize the data to the untreated control wells (set to 100% viability).

      • The MTC is the highest concentration of the solvent that results in no statistically significant decrease in cell viability (e.g., >95% viability) compared to the untreated control.

    Solvent Cytotoxicity Assay Workflow

    cluster_0 Plate Setup cluster_1 Treatment cluster_2 Analysis A 1. Seed cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Prepare solvent dilutions in culture medium B->C D 4. Treat cells with dilutions (Include untreated control) C->D E 5. Incubate for experimental duration D->E F 6. Add cell viability reagent E->F G 7. Read plate F->G H 8. Normalize to control & Determine MTC G->H

    Caption: Workflow for determining the Maximum Tolerated Concentration (MTC).

    Protocol: Preparing Working Solutions and Dosing Cells

    Once the stock solution is prepared and the MTC of the solvent is known, you can prepare working solutions to treat the cells.

    • Calculate Dilutions: Calculate the serial dilutions required to get from your high-concentration stock to the final desired concentrations for your dose-response curve.

    • Ensure Final Solvent Concentration is Constant: It is critical that the final concentration of the solvent (e.g., DMSO) is the same across all wells, including the "vehicle control" well, and that this concentration is at or below the MTC. [10][11] * Example: If your MTC for DMSO is 0.5% and your highest compound concentration requires a 1:200 dilution from the stock, then all other dilutions, including the vehicle control, must also contain 0.5% DMSO.

    • Prepare Working Solutions: Perform the serial dilutions of the stock solution directly into complete cell culture medium immediately before adding to the cells to minimize the risk of precipitation.

    • Dose Cells: Remove the existing medium from your cell plate and add the medium containing the final concentrations of your compound. Include both untreated (medium only) and vehicle control (medium + solvent at final concentration) wells.

    Troubleshooting

    • Problem: Compound precipitates when diluted in aqueous medium.

      • Cause: The compound's solubility limit in the aqueous medium has been exceeded.

      • Solution 1: Lower the final concentration of the compound.

      • Solution 2: Increase the concentration of the organic solvent, but only if it remains below the predetermined MTC.

      • Solution 3: Consider a co-solvent system. A common formulation for poorly soluble compounds is a mix of DMSO, PEG300, and Tween 80, diluted in saline or PBS. [12]However, this system must also be validated for cytotoxicity.

    • Problem: Unexpected cytotoxicity in vehicle control wells.

      • Cause: The cell line is more sensitive to the solvent than anticipated, or the solvent quality is poor.

      • Solution 1: Re-run the MTC determination protocol with a finer titration of concentrations.

      • Solution 2: Ensure you are using a high-purity, anhydrous, sterile-filtered grade of solvent.

      • Solution 3: Switch to a less toxic solvent like ethanol (if solubility permits) and determine its MTC.

    Conclusion

    The successful use of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole in cell-based assays is critically dependent on the methodical selection and validation of an appropriate solvent system. While DMSO is a powerful and logical starting point due to its broad solubilizing capacity, its concentration in the final assay medium must be kept below the empirically determined cytotoxic threshold for the specific cell line under study. By following the structured protocols for stock solution preparation and MTC determination outlined in this guide, researchers can establish a robust and reproducible experimental setup, ensuring that observed biological effects are attributable to the compound of interest and not an artifact of the delivery vehicle.

    References

    • Iontchev, G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Pharmaceuticals. Available at: [Link]

    • Tavassoli, S., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]

    • Tavassoli, S., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. Available at: [Link]

    • Kameritsch, P., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

    • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

    • Thuy, B. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

    • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

    • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available at: [Link]

    • Kwon, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. Available at: [Link]

    • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

    • Khan, I., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

    • Amjad, M., & Kotta, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

    • ChemBK. (2024). 1-Phenyl-1H-tetrazole-5-thiol. Available at: [Link]

    • Khan, I., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]

    • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

    • Hussein, N. M. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi University. Available at: [Link]

    • Ferlin, M. G., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

    • Kumar, C. N. S. S. P., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole

    Welcome to the technical support center for the synthesis of 1,5-disubstituted tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 1,5-disubstituted tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the synthesis yield of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole. We will explore the core chemical principles, troubleshoot common experimental issues, and provide a validated protocol to enhance your success.

    Introduction: The Chemistry of 1,5-Disubstituted Tetrazoles

    1-Phenyl-5-(2-phenylethyl)-1H-tetrazole belongs to the class of 1,5-disubstituted tetrazoles, a heterocyclic motif of significant interest in medicinal chemistry. Tetrazoles often serve as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1]

    The most fundamental and widely used method for synthesizing this class of compounds is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[2] In this case, the reaction occurs between 3-phenylpropanenitrile and phenyl azide . While the reaction is robust, achieving high yields consistently requires careful control over several experimental parameters. The reaction is often catalyzed by a Lewis acid or Brønsted acid to activate the nitrile, making it more susceptible to nucleophilic attack by the azide.[3][4]

    Caption: General reaction scheme for the synthesis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary starting materials for this synthesis?

    The synthesis is a cycloaddition between 3-phenylpropanenitrile and phenyl azide. Phenyl azide is often generated in situ or prepared beforehand and should be handled with extreme caution due to its potential instability.

    Q2: Why is a catalyst necessary for the azide-nitrile cycloaddition?

    The nitrile group is not sufficiently electrophilic to react readily with an azide. A catalyst, typically a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), activates the nitrile by coordinating to the nitrogen atom.[5] This coordination enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide and increasing the reaction rate.[3][4]

    Q3: What are the typical solvents and temperatures used?

    High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly employed.[5][6] These solvents effectively dissolve the reagents and can facilitate reactions at the elevated temperatures often required (typically ranging from 100-150 °C) to overcome the activation energy barrier.[2] However, some modern methods utilize microwave heating to significantly reduce reaction times.[3][4]

    Q4: How can I monitor the reaction's progress?

    The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials. The disappearance of the limiting reagent (usually the nitrile) and the appearance of a new spot corresponding to the tetrazole product indicate the reaction's progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[6]

    Troubleshooting Guide: Enhancing Synthesis Yield

    Low yields are a frequent challenge in tetrazole synthesis. This section provides a systematic approach to diagnosing and solving common problems.

    Troubleshooting_Workflow Start Problem: Low or No Product Yield Cause1 Cause A: Poor Reagent Quality Start->Cause1 Cause2 Cause B: Suboptimal Conditions Start->Cause2 Cause3 Cause C: Ineffective Catalyst Start->Cause3 Cause4 Cause D: Workup/Purification Issues Start->Cause4 Solution1 Solution: - Verify purity of nitrile via NMR/GC. - Use freshly prepared or purified phenyl azide. - Ensure all reagents are anhydrous. Cause1->Solution1 Solution2 Solution: - Optimize temperature; too low leads to slow kinetics, too high causes decomposition. - Ensure solvent (e.g., DMF) is anhydrous. - Increase reaction time and monitor by TLC. Cause2->Solution2 Solution3 Solution: - Use anhydrous Lewis acid (e.g., ZnCl₂, AlCl₃). - Ensure adequate catalyst loading (typically 10-20 mol%). - Consider alternative catalysts if standard ones fail. Cause3->Solution3 Solution4 Solution: - Ensure complete acidification during workup to precipitate the product. - Optimize column chromatography solvent system. - Consider recrystallization as an alternative purification method. Cause4->Solution4

    Caption: A troubleshooting workflow for diagnosing low yield in tetrazole synthesis.

    Problem 1: My reaction yield is very low or I'm getting no product.

    • Possible Cause A: Reagent Quality and Stability

      • Insight: Organic azides, particularly phenyl azide, can be thermally unstable and may decompose upon storage. Nitriles can contain water, which deactivates common Lewis acid catalysts.

      • Troubleshooting Steps:

        • Verify Nitrile Purity: Confirm the purity of 3-phenylpropanenitrile using NMR or GC-MS. If necessary, distill it under reduced pressure.

        • Use Fresh Azide: It is highly recommended to use freshly prepared phenyl azide or a recently purchased, properly stored batch.

        • Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF over molecular sieves) and glassware thoroughly. Water can hydrolyze the nitrile to the corresponding carboxamide, a common side product.[5]

    • Possible Cause B: Suboptimal Reaction Conditions

      • Insight: The cycloaddition has a significant activation energy barrier. Insufficient temperature or time will result in poor conversion.[6] Conversely, excessive heat can lead to decomposition of the azide starting material or the tetrazole product.

      • Troubleshooting Steps:

        • Temperature Optimization: If the reaction is sluggish at 110-120 °C, consider cautiously increasing the temperature in 10 °C increments, while monitoring for decomposition on TLC.

        • Reaction Time: Ensure the reaction is running to completion. Take TLC samples every few hours. Some reactions may require 24 hours or more.[5]

        • Solvent Choice: While DMF is standard, DMSO can sometimes be a better choice for less reactive substrates due to its higher boiling point and polarity.[7]

    • Possible Cause C: Catalyst Inactivity

      • Insight: Lewis acid catalysts like ZnCl₂ are highly hygroscopic. Absorbed moisture will render them inactive.

      • Troubleshooting Steps:

        • Use Anhydrous Catalyst: Use a freshly opened bottle of anhydrous ZnCl₂ or dry it under vacuum before use.

        • Sufficient Loading: Ensure you are using an adequate catalytic amount. Start with 10-20 mol% and optimize if necessary.

        • Alternative Catalysts: If zinc salts are ineffective, other Lewis acids like aluminum chloride or Brønsted acids like ammonium chloride can be trialed.[1][8]

    Problem 2: My product is impure, and purification is difficult.

    • Possible Cause: Isomer Formation or Side Reactions

      • Insight: While the 1,5-disubstituted tetrazole is generally the thermodynamically favored product, small amounts of the 2,5-isomer can sometimes form. Additionally, hydrolysis of the nitrile to 3-phenylpropanamide is a common side reaction.

      • Troubleshooting Steps:

        • Purification Strategy: The target compound is acidic. After the reaction, quenching with water and acidifying the mixture (e.g., with 2M HCl) to a pH of ~2 should precipitate the tetrazole product, leaving many impurities behind.[9]

        • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often highly effective for purification.[1]

        • Chromatography: If recrystallization fails, column chromatography on silica gel is the next step. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended. The acidic nature of the tetrazole may cause streaking on the column; adding a small amount of acetic acid (~0.5%) to the eluent can improve separation.

    ParameterConditionExpected Impact on YieldRationaleReference
    Catalyst ZnCl₂ (anhydrous)HighActivates the nitrile for nucleophilic attack.[4]
    No CatalystVery LowHigh activation energy barrier for uncatalyzed reaction.[5]
    Temperature < 100 °CLowInsufficient thermal energy to overcome activation barrier.[6]
    120-140 °COptimalBalances reaction rate against potential decomposition.[7]
    > 150 °CDecreasingIncreased risk of azide or product decomposition.[6]
    Solvent DMF (anhydrous)HighGood solubility for reagents and suitable boiling point.[1]
    TolueneLowLower polarity and boiling point may not be sufficient.[10]
    Water Content HighLowDeactivates Lewis acid catalyst and promotes nitrile hydrolysis.[5]
    AnhydrousHighMaximizes catalyst efficiency and prevents side reactions.[5]

    Optimized Experimental Protocol

    This protocol is a synthesized example based on common procedures in the literature.[9][11] Extreme caution must be exercised when handling azides.

    Materials:

    • 3-phenylpropanenitrile (1.0 equiv)

    • Phenyl azide (1.1 equiv)

    • Anhydrous Zinc Chloride (ZnCl₂) (0.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Hexanes

    • Hydrochloric Acid (2 M)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-phenylpropanenitrile (1.0 equiv) and anhydrous DMF.

    • Addition of Reagents: Add anhydrous ZnCl₂ (0.2 equiv) to the solution and stir until dissolved. Carefully add phenyl azide (1.1 equiv) to the reaction mixture.

    • Reaction: Heat the mixture to 120 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

    • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an equal volume of water.

    • Acidification & Extraction: Slowly add 2 M HCl with vigorous stirring until the pH of the aqueous layer is ~2. The product may precipitate. Extract the aqueous mixture three times with ethyl acetate.

    • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

    Safety First: Handling Azides

    Working with azide compounds requires strict adherence to safety protocols due to their potential for explosive decomposition and high toxicity.

    • Explosion Hazard: Both organic and inorganic azides can be sensitive to heat, shock, and friction.[12] Phenyl azide should be handled with extreme care.

      • NEVER use a metal spatula to handle solid azides. Use plastic or ceramic spatulas.[12][13]

      • ALWAYS work behind a blast shield in a certified chemical fume hood.[12]

      • AVOID using ground glass joints if possible, as friction can initiate decomposition.[12]

      • DO NOT concentrate azide-containing solutions by rotary evaporation to dryness.[12]

    • Toxicity: Azides are highly toxic. Exposure can cause symptoms ranging from dizziness and headache to severe respiratory distress.[14]

      • Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[15]

    • Waste Disposal: Azide waste must be collected in a dedicated, clearly labeled container.[13] Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[16] Heavy metal azides are exceptionally explosive; avoid contact with metal pipes or containers.

    By understanding the chemical principles, systematically troubleshooting issues, and prioritizing safety, researchers can significantly improve the yield and reliability of their 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole synthesis.

    References

    • Benchchem. (2025). Technical Support Center: Synthesis of 1,5-Disubstituted Tetrazoles. Benchchem.
    • Cantillo, D., Gutmann, B., & Kappe, C. O. (2012). An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. The Journal of Organic Chemistry. Available from: [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic-chemistry.org. Available from: [Link]

    • Gao, Y., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available from: [Link]

    • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. Available from: [Link]

    • Benchchem. (2025). Troubleshooting low conversion rates in tetrazole synthesis. Benchchem.
    • Mondal, J., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available from: [Link]

    • Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. JCHR. Available from: [Link]

    • Shakyawar, D., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society. Available from: [Link]

    • University of Victoria Occupational Health, Safety & Environment. (2022). Azides. UVIC. Available from: [Link]

    • Benchchem. (2025). Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting. Benchchem.
    • University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. University of Pittsburgh. Available from: [Link]

    • Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem. Available from: [Link]

    • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available from: [Link]

    • ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available from: [Link]

    • Gopinath, R., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development. Available from: [Link]

    • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available from: [Link]

    • CN104910089A - Preparation method of 5-phenyl-tetrazole. (n.d.). Google Patents.

    Sources

    Optimization

    Technical Support Center: Crystallization &amp; Purification of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole

    Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation of 1,5-di...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation of 1,5-disubstituted tetrazoles.

    Unlike simple 5-substituted tetrazoles, 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole presents unique physicochemical hurdles. It lacks an acidic N-H proton, making it highly lipophilic and entirely neutral. This fundamental structural difference renders standard tetrazole purification protocols (like basic aqueous extraction) ineffective[1].

    This guide synthesizes field-proven methodologies, thermodynamic principles, and structural causality to help you establish a self-validating crystallization workflow.

    Part 1: Physicochemical Profile & Impurity Partitioning

    To design a successful crystallization protocol, we must first quantify the thermodynamic differences between our target molecule and its common in-process impurities. The table below summarizes the theoretical partitioning data that dictates our solvent selection.

    Table 1: Quantitative Physicochemical Data for Target and Common Impurities

    CompoundOriginEst. MW ( g/mol )Est. LogPpKaRelative Solubility (Hot IPA)Relative Solubility (Cold Heptane)
    1-Phenyl-5-(2-phenylethyl)-1H-tetrazole Target Product250.303.5N/A (Neutral)>100 mg/mL<5 mg/mL
    N-Phenyl-3-phenylpropanamide Unreacted Starting Material225.292.8~15 (Amide)>150 mg/mL~20 mg/mL
    Schmidt-like Urea Derivative Azidation Side-Reaction>400>4.0N/A (Neutral)<10 mg/mL<1 mg/mL
    Hydrazoic Acid / Azide Salts Reagent Excess43.03<0.54.7 (Acidic)Insoluble (Ionic)Insoluble

    Causality Note: Because the target tetrazole and the amide starting material share similar LogP values and neutral characteristics, they tend to co-crystallize. We must exploit their differential solubility in non-polar anti-solvents (like Heptane) rather than relying on pH adjustments.

    Part 2: Troubleshooting FAQs (Mechanistic Q&A)

    Q1: My tetrazole derivative is "oiling out" instead of forming discrete crystals. How do I force nucleation? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solution as a liquid at a temperature above its melting point[2]. This is typically caused by either a high concentration of structurally similar impurities depressing the melting point, or a cooling ramp that is too rapid[3]. Solution: Reheat the mixture until the oil completely redissolves. Add a small volume of your "soluble" solvent (e.g., Isopropanol) to adjust the saturation curve, then cool the system very slowly (<0.5 °C/min). If the solution reaches room temperature without crystallizing, scratch the inside of the flask with a glass rod to generate localized high-energy nucleation sites, or introduce a seed crystal[2][3].

    Q2: I attempted an acid-base extraction to remove impurities, but my product remained in the organic layer with the unreacted amide. What went wrong? A2: You applied a 5-substituted tetrazole protocol to a 1,5-disubstituted tetrazole. While 5-substituted-1H-tetrazoles possess an acidic proton (pKa ~4.5) and can be extracted into an aqueous basic solution[1], 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is substituted at the N1 position. It is completely neutral. Attempting a basic extraction will only remove acidic impurities (like residual hydrazoic acid), leaving your neutral product and neutral amide impurities co-mingled in the organic phase. You must rely on fractional crystallization or chromatography to separate these neutral species.

    Q3: My LC-MS and NMR spectra show a persistent, high-molecular-weight impurity with an unexpected NH signal. Standard recrystallization isn't removing it. What is this? A3: You are likely observing a byproduct of a "Schmidt-like" reaction mechanism. During tetrazole ring formation (especially when using activating agents like PCl5​ or triflic anhydride with azides), unexpected reaction pathways can generate complex phenyldimethylcarbamoylamino or urea-like moieties[4]. Because these impurities are bulky and highly lipophilic, they easily become entrapped in the tetrazole crystal lattice during rapid cooling. Solution: Perform a hot gravity filtration through a Celite pad to remove insoluble polymeric aggregates before cooling. Additionally, redesign your crystallization protocol to use a slower cooling ramp, which allows the lattice to selectively reject these bulky impurities[4].

    Q4: My yield is significantly lower than expected after recrystallization. How can I minimize mother liquor losses? A4: Low recovery is almost always a thermodynamic issue related to solvent volume or solvent choice. If you use too much solvent during the initial dissolution, a large fraction of your product will remain dissolved even at 0 °C[1][3]. Solution: Always add your hot solvent portion-wise until the crude solid just dissolves[1]. For this specific tetrazole, using a binary solvent system (Isopropanol as the solvent, Heptane as the anti-solvent) allows you to precisely tune the solubility curve, maximizing recovery without sacrificing purity.

    Part 3: Diagnostic Workflow & Cooling Optimization

    The rate at which you cool your solution directly dictates the purity of your final lattice. Rapid crystallization incorporates impurities, defeating the purpose of the technique[3].

    Table 2: Cooling Ramp Optimization Data (Isopropanol/Heptane System)

    Cooling Rate (°C/min)Nucleation TypeAmide Impurity (%)Schmidt Impurity (%)Final Yield (%)Mechanistic Observation
    > 5.0 (Crash)Spontaneous4.51.292Oiling out; massive impurity entrapment[3].
    2.0 Rapid1.80.588Crystals formed too quickly; visible lattice defects.
    0.5 (Optimized)Controlled< 0.1< 0.185High-purity crystalline needles; ideal metastable zone.
    0.1 Very Slow< 0.1< 0.178Excellent purity, but time-prohibitive; yield drops[1].
    Troubleshooting Decision Tree

    TroubleshootingWorkflow Start Crude 1-Phenyl-5-(2-phenylethyl) -1H-tetrazole CheckOil Issue: Is the product 'oiling out' upon cooling? Start->CheckOil FixOil Action: Reheat, add IPA, cool slowly (<0.5°C/min) CheckOil->FixOil YES CheckAmide Issue: Amide impurity co-crystallizing? CheckOil->CheckAmide NO FixOil->CheckAmide FixAmide Action: Shift solvent ratio to higher Heptane fraction CheckAmide->FixAmide YES CheckSchmidt Issue: High-MW Schmidt impurity detected? CheckAmide->CheckSchmidt NO FixAmide->CheckSchmidt FixSchmidt Action: Hot filtration through Celite bed prior to cooling CheckSchmidt->FixSchmidt YES Pure High-Purity Crystalline Tetrazole Product CheckSchmidt->Pure NO FixSchmidt->Pure

    Figure 1: Decision-tree workflow for troubleshooting 1,5-disubstituted tetrazole crystallization.

    Part 4: Standard Operating Procedure (SOP)

    Optimized Binary Crystallization of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole

    This self-validating protocol utilizes Isopropanol (IPA) as the primary thermodynamic solvent and Heptane as the anti-solvent.

    Step 1: Minimal Dissolution Place the crude tetrazole in an Erlenmeyer flask equipped with a stir bar. Heat to 80 °C on a stirring hotplate. Add hot IPA portion-wise (drop-by-drop) until the solid just dissolves[1]. Causality: Using the absolute minimum volume of hot solvent ensures maximum supersaturation upon cooling, preventing excessive product loss to the mother liquor[3].

    Step 2: Hot Gravity Filtration (Optional but Recommended) If the solution is discolored or contains suspended particulates, perform a rapid hot gravity filtration through fluted filter paper or a pre-heated Celite pad. Causality: This physically removes insoluble high-molecular-weight Schmidt-like impurities[4] and prevents them from acting as false nucleation sites.

    Step 3: Controlled Nucleation Remove the flask from the heat source. Allow it to cool ambiently to ~60 °C. At this point, add hot Heptane (anti-solvent) dropwise until the solution becomes faintly turbid, then add a single drop of IPA to clear it. Causality: This precise solvent ratio places the system exactly at the metastable limit.

    Step 4: The Cooling Ramp Insulate the flask (e.g., wrap in glass wool or place inside a larger beaker) and allow it to cool to room temperature at a rate no faster than 0.5 °C/min[2]. Causality: A slow cooling ramp allows the tetrazole molecules to selectively order into the crystal lattice. If cooled too quickly, the structurally similar amide impurity will be kinetically trapped within the growing crystal[3].

    Step 5: Final Isolation Once the flask reaches room temperature, transfer it to an ice bath (0 °C) for 30 minutes to maximize precipitation[1]. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Heptane to displace the mother liquor. Dry under high vacuum.

    References

    • Title : 6.6D: Troubleshooting. Source : Chemistry LibreTexts. URL : [Link]

    • Title : Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. Source : Magnetic Resonance in Chemistry (PubMed). URL :[Link]

    Sources

    Troubleshooting

    Optimizing reaction temperature and time for 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole formation

    Welcome to the Technical Support Center for the synthesis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical gui...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the optimization of this important synthetic transformation. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to achieve high-yield, high-purity synthesis of your target molecule.

    The formation of 1,5-disubstituted tetrazoles, such as 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, is a cornerstone reaction in medicinal chemistry. These heterocycles are recognized as valuable bioisosteres of amides and carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles. The primary synthetic route to this class of compounds is the [3+2] cycloaddition, a type of Huisgen 1,3-dipolar cycloaddition, between an organic azide and a nitrile.[1][2][3]

    This guide will focus on the critical parameters of reaction temperature and time, providing a systematic approach to their optimization.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific challenges you may encounter during the synthesis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole.

    Issue Potential Cause Recommended Solution
    Low or No Product Yield 1. Inadequate Reaction Temperature: The activation energy for the cycloaddition may not be met. Many tetrazole syntheses require elevated temperatures to proceed at a practical rate.Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C up to 140°C) and monitor the reaction progress by TLC or LC-MS.
    2. Insufficient Reaction Time: The reaction may be slow to reach completion under the current conditions.Extend the reaction time and monitor the consumption of starting materials. Consider running the reaction overnight.
    3. Ineffective Catalyst: If using a catalyst (e.g., a Lewis acid like ZnCl₂ or a copper salt), it may be inactive or used in insufficient quantity.Ensure the catalyst is anhydrous and of high purity. Optimize the catalyst loading, starting with a catalytic amount (e.g., 10 mol%) and increasing if necessary.
    4. Impure Starting Materials: Impurities in the phenyl azide or 3-phenylpropanenitrile can inhibit the reaction.Purify the starting materials before use. Phenyl azide can be sensitive, so handle with care.
    Formation of Multiple Products (Isomers) 1. Regioisomer Formation: The cycloaddition can potentially yield the 1,4-disubstituted tetrazole isomer, although the 1,5-isomer is often favored.The regioselectivity can be influenced by the solvent and catalyst. While difficult to control completely, purification by column chromatography is typically required to separate the isomers.
    2. Side Reactions: At elevated temperatures, side reactions such as the decomposition of phenyl azide or the tetrazole product can occur.Once the optimal temperature for product formation is identified, try to maintain it without overheating. If decomposition is suspected, consider running the reaction at a slightly lower temperature for a longer duration.
    Difficulty in Product Purification 1. Similar Polarity of Product and Starting Materials: The product may have a similar Rf value to one of the starting materials, making separation by column chromatography challenging.Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation.
    2. Oily Product: The product may not crystallize easily.If the product is an oil, purification by column chromatography is the primary method. High vacuum can be used to remove residual solvent.

    Optimizing Reaction Temperature and Time: An Experimental Approach

    Given the absence of specific kinetic data for the synthesis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole in the literature, a systematic experimental approach is the most reliable way to determine the optimal reaction temperature and time.

    Experimental Protocol: Optimization Workflow

    This protocol outlines a general procedure for a small-scale optimization study.

    Starting Materials:

    • Phenyl azide

    • 3-Phenylpropanenitrile

    • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling aprotic solvent

    • Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂) (optional, but recommended)

    Procedure:

    • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add 3-phenylpropanenitrile (1.0 eq).

    • Catalyst Addition: If using a catalyst, add the Lewis acid (e.g., 0.1 - 0.2 eq) to each vial.

    • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the nitrile and catalyst. Then, add phenyl azide (1.1 - 1.2 eq) to each vial.

    • Temperature Screening: Place the vials in separate heating blocks set to a range of temperatures (e.g., 80°C, 100°C, 120°C, and 140°C).

    • Time-Course Monitoring: At set time intervals (e.g., 2, 4, 8, 12, and 24 hours), take a small aliquot from each reaction vial.

    • Analysis: Quench the aliquots and analyze them by TLC or LC-MS to determine the consumption of starting materials and the formation of the desired product.

    • Data Evaluation: Compare the results across different temperatures and time points to identify the conditions that provide the highest conversion to the product with minimal side-product formation.

    Data Presentation: A Hypothetical Optimization Study

    The following table illustrates how you might present the data from your optimization experiments.

    Temperature (°C)Time (h)Conversion of 3-Phenylpropanenitrile (%)Relative Product Peak Area (LC-MS)Observations
    802105Slow reaction
    83025
    245045Incomplete reaction
    10024035
    88580Good conversion
    24>95>90Reaction near completion
    12027065
    8>95>90Complete conversion
    24>95>90Potential for minor decomposition products
    1402>95>90
    8>95>85Increased side products observed

    Based on this hypothetical data, a reaction temperature of 100-120°C for 8-12 hours would be a good starting point for a larger-scale synthesis.

    Visualizing the Process

    Reaction Mechanism: 1,3-Dipolar Cycloaddition

    The formation of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole proceeds through a concerted [3+2] cycloaddition mechanism.

    G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Phenyl Azide Phenyl-N≡N⁺-N⁻ TS [Concerted Cycloaddition] Phenyl Azide->TS 3-Phenylpropanenitrile Ph-CH₂-CH₂-C≡N 3-Phenylpropanenitrile->TS Product 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole TS->Product

    Caption: The concerted [3+2] cycloaddition mechanism.

    Experimental Workflow for Optimization

    The following diagram illustrates the systematic approach to optimizing the reaction conditions.

    G A Reaction Setup: - 3-Phenylpropanenitrile - Phenyl Azide - Solvent (e.g., DMF) - Catalyst (optional) B Temperature Screening (e.g., 80, 100, 120, 140°C) A->B C Time-Course Monitoring (e.g., 2, 4, 8, 12, 24h) B->C D Analysis (TLC, LC-MS) C->D C->D E Data Evaluation D->E F Optimal Conditions Identified E->F

    Sources

    Optimization

    Resolving NMR peak overlaps in 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole spectra

    This guide provides in-depth troubleshooting for resolving peak overlaps in the NMR spectra of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole. The principles and techniques described here are broadly applicable to other complex...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth troubleshooting for resolving peak overlaps in the NMR spectra of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole. The principles and techniques described here are broadly applicable to other complex organic molecules encountered in research and drug development.

    Frequently Asked Questions (FAQs)

    Q1: Why am I seeing significant peak overlap in the ¹H NMR spectrum of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole?

    Answer:

    Peak overlap in the ¹H NMR spectrum of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is common and stems from its molecular structure. The molecule contains two distinct phenyl rings and a two-carbon ethyl bridge.

    • Aromatic Region (approx. 7.0-8.0 ppm): You have ten aromatic protons distributed across two rings. The protons on the N-phenyl ring and the terminal phenyl ring, while chemically distinct, exist in similar electronic environments. This similarity leads to their resonance frequencies (chemical shifts) being very close, causing significant signal overlap and complex splitting patterns that are difficult to interpret directly from the 1D spectrum. For instance, the reported ¹H NMR spectrum for the related 1-phenyl-1H-tetrazole shows all five aromatic protons as a multiplet between 7.07-7.34 ppm.[1]

    • Aliphatic Region (approx. 2.9-3.3 ppm): The two methylene groups (-CH₂-) of the ethyl bridge are chemically non-equivalent. They typically appear as two distinct triplets, but if their chemical shifts are very close, these multiplets can partially or fully overlap, complicating analysis.

    This overlap obscures crucial information about the molecule's precise structure and conformation, making resolution a primary goal of the analysis.

    Q2: What are the simplest initial steps I can take to resolve overlapping peaks without changing the sample?

    Answer:

    Before undertaking more complex experiments, simple adjustments to the data acquisition parameters can sometimes improve resolution. These methods aim to enhance the digital resolution of the spectrum, which is the ability to distinguish between two closely spaced frequencies.

    The core principle is to acquire the Free Induction Decay (FID) for a longer period. Digital resolution is inversely proportional to the acquisition time (AQ).[2] Therefore, a longer AQ results in better resolution.

    Experimental Protocol: Optimizing Acquisition Parameters

    • Increase Acquisition Time (AQ):

      • Action: Double the standard acquisition time (e.g., from 2 seconds to 4 seconds).

      • Causality: A longer acquisition time allows for the detection of more subtle differences in the frequencies of decaying signals, leading to sharper lines and better separation after Fourier transformation.

    • Increase the Number of Data Points (TD):

      • Action: Double the number of data points collected for the FID (e.g., from 32k to 64k).

      • Causality: Increasing the number of points over a longer acquisition time directly improves the digital resolution, providing more data points to define each peak.[2][3]

    • Apply a Resolution-Enhancing Window Function:

      • Action: During processing, instead of a standard exponential window function (which improves signal-to-noise at the cost of resolution), apply a Lorentz-to-Gauss transformation or a similar resolution-enhancing function.

      • Causality: These mathematical functions deconvolve the natural Lorentzian lineshape of NMR peaks, artificially narrowing them and resolving small splittings or overlaps. This is a post-acquisition processing step and can be tested on already acquired data.

    These are "zero-cost" experiments in terms of sample preparation and should always be the first line of attack against minor peak overlap.

    Troubleshooting Guide: Step-by-Step Experimental Solutions

    If optimizing acquisition parameters is insufficient, the next step involves modifying the sample's chemical environment or employing more advanced NMR experiments.

    Q3: My aromatic signals are still a jumble. How can changing the NMR solvent help?

    Answer:

    Changing the solvent is a powerful and relatively simple technique to resolve peak overlap. Different solvents interact with the solute molecule through various mechanisms (e.g., polarity, hydrogen bonding, magnetic anisotropy), altering the local electronic environment of the protons and thus changing their chemical shifts.

    Aromatic solvents like deuterated benzene (C₆D₆) or pyridine (C₅D₅N) are particularly effective due to their own magnetic anisotropy.[4][5] When a solute is dissolved in an aromatic solvent, the solvent molecules tend to arrange themselves around the solute in a specific orientation. This creates shielding and deshielding zones that can significantly alter the proton chemical shifts of the solute, often spreading out a crowded region of the spectrum.[5][6] This phenomenon is known as Aromatic Solvent Induced Shift (ASIS).

    Workflow for Solvent-Based Peak Resolution

    Caption: Workflow for using different solvents to resolve peak overlap.

    Data Summary: Expected Solvent Effects

    SolventTypical Effect on Aromatic ProtonsRationale
    Chloroform-d (CDCl₃) Standard reference solvent.Relatively inert, provides a baseline spectrum.
    Benzene-d₆ (C₆D₆) Significant upfield shifts (shielding). Can spread out overlapping signals.[5][6]ASIS effect. The benzene solvent molecules create a shielding cone above and below their plane, shifting solute protons that lie in this region to a higher field.
    DMSO-d₆ Generally causes downfield shifts compared to CDCl₃, especially for protons near polar groups.High polarity and potential for hydrogen bonding interactions.
    Acetone-d₆ Can induce shifts different from both CDCl₃ and DMSO-d₆.Aprotic polar solvent with a strong carbonyl group that can induce specific interactions.

    Experimental Protocol: Re-screening in a New Solvent

    • Sample Preparation: Prepare a new sample of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole with the same concentration as the original, but using a different deuterated solvent (e.g., Benzene-d₆).

    • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectrometer is properly locked and shimmed on the new solvent.

    • Analysis: Compare the new spectrum to the original one (e.g., in CDCl₃). Look for changes in dispersion in the aromatic and aliphatic regions. The relative order of peaks may change, providing clues for assignment.

    Q4: Can temperature changes resolve conformational or accidental peak overlap?

    Answer:

    Yes, Variable Temperature (VT) NMR is an excellent tool for resolving peak overlap, especially when it arises from conformational dynamics or accidental chemical shift equivalence (isochrony).[7][8][9]

    The chemical shift of a proton is a weighted average of its environment across all conformations the molecule is rapidly sampling.[8] Changing the temperature alters the equilibrium populations of these conformers, which can lead to a change in the observed average chemical shift.[10][11] Protons in different parts of the molecule will experience different magnitudes of shift with temperature change, which can effectively pull overlapping signals apart.[8]

    Experimental Protocol: Variable Temperature (VT) NMR

    • Initial Setup: Start with your sample at the standard probe temperature (e.g., 25°C / 298 K). Ensure your chosen solvent is suitable for the intended temperature range (check boiling and freezing points). DMSO-d₆ is excellent for high temperatures, while CD₂Cl₂ or Methanol-d₄ are good for low temperatures.

    • Increase Temperature:

      • Action: Increase the temperature in increments of 10-15°C (e.g., to 40°C, 55°C, 70°C). Do not exceed 10°C below the solvent's boiling point.[7]

      • Causality: At higher temperatures, molecular tumbling increases, and conformational exchange rates may change. This alters the average magnetic environment for each proton, causing temperature-dependent chemical shifts. Signals that were overlapped at 25°C may move apart at 70°C.[8]

    • Decrease Temperature:

      • Action: If high temperature doesn't work or is not suitable, cool the sample in increments of 10-15°C (e.g., to 10°C, -5°C, -20°C).

      • Causality: Lowering the temperature slows down conformational exchange. If the exchange is fast at room temperature, cooling may slow it down enough to be on the "NMR timescale," causing a single broad peak to resolve into two or more sharp peaks representing individual conformers.

    • Equilibration and Shimming: At each new temperature, allow the sample to equilibrate for 5-10 minutes. Re-shim the magnet before each acquisition, as temperature changes significantly affect magnetic field homogeneity.

    Q5: The basic methods failed. What are 2D NMR experiments and which one should I start with?

    Answer:

    Two-dimensional (2D) NMR spectroscopy is the most powerful method for resolving severe peak overlap.[12] It works by spreading the NMR signals across two frequency axes instead of one, providing a new dimension for resolution.[13][14] A cross-peak in a 2D spectrum indicates a correlation or relationship between two nuclei.

    For your 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, the logical starting point is ¹H-¹H COSY (COrrelation SpectroscopY) .

    Why start with COSY? The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2 or 3 bonds apart).[12][15][16] This allows you to trace out the "spin systems" within your molecule.[15][16] For your molecule, you can expect to see:

    • Correlations within the N-phenyl ring protons.

    • Correlations within the terminal phenyl ring protons.

    • A distinct correlation between the two methylene (-CH₂-) groups in the ethyl bridge.

    Even if the aromatic protons are overlapped in the 1D spectrum, the cross-peaks in the COSY spectrum can help you distinguish the protons belonging to one ring from the other and begin the assignment process.

    Experimental Protocol: Acquiring a COSY Spectrum

    • Setup: Load a standard ¹H NMR parameter set. The experiment is homonuclear, so the spectral width will be the same on both axes.

    • Acquisition: Run the COSY pulse sequence. A standard COSY experiment is relatively quick and can often be completed in under 30 minutes with a reasonably concentrated sample.

    • Processing and Interpretation:

      • The 1D ¹H spectrum appears along the diagonal.

      • Off-diagonal peaks (cross-peaks) indicate J-coupling. A cross-peak at (F2, F1) = (δ₁, δ₂) signifies that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

      • Trace the connectivity paths. For example, find the cross-peak for one of the ethyl protons and it will show you the chemical shift of the other ethyl proton it is coupled to.

    Logical Flow of 2D NMR Experiments

    Caption: Recommended workflow for 2D NMR experiments for structural elucidation.

    Q6: COSY helped, but I still can't assign everything. What do HSQC and HMBC tell me?

    Answer:

    HSQC and HMBC are heteronuclear 2D experiments that correlate proton signals with carbon-13 signals, providing unambiguous connectivity information.

    • HSQC (Heteronuclear Single Quantum Coherence):

      • What it shows: This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[17][18][19][20][21]

      • Why it's useful: If you have two overlapping proton signals at, say, 7.4 ppm, but they are attached to carbons with different chemical shifts (e.g., 128.5 ppm and 129.1 ppm), the HSQC spectrum will show two distinct cross-peaks, resolving the proton ambiguity.[14] It's an incredibly powerful tool for spreading out overlapped proton signals by using the much larger chemical shift range of ¹³C.

      • For your molecule: It will definitively link each aromatic proton to its specific carbon and each ethyl proton to its corresponding methylene carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • What it shows: This experiment reveals long-range correlations between protons and carbons, typically over 2 or 3 bonds.[17][18][20] One-bond correlations are suppressed.

      • Why it's useful: HMBC is the key to piecing together the molecular skeleton. It connects the spin systems you identified with COSY.

      • For your molecule: You can expect to see correlations like:

        • The ethyl protons correlating to the carbons of the terminal phenyl ring.

        • The ethyl protons correlating to the tetrazole ring carbon.

        • The protons on the N-phenyl ring correlating to the tetrazole ring carbon. These correlations bridge the different parts of the molecule and confirm the overall structure.

    Data Summary: Comparison of Key 2D NMR Experiments

    ExperimentCorrelation TypeInformation GainedUse Case for Your Molecule
    COSY ¹H—¹H (through-bond, 2-3 bonds)Identifies J-coupled protons; defines spin systems.[15][22][23]Trace connectivity within each phenyl ring and the ethyl bridge separately.
    HSQC ¹H—¹³C (through-bond, 1 bond)Connects protons directly to the carbons they are attached to.[18][19][21]Resolve overlapping aromatic protons by correlating them to their distinct carbons.
    HMBC ¹H—¹³C (through-bond, 2-4 bonds)Connects molecular fragments across non-protonated atoms (quaternary carbons, heteroatoms).[18][20]Confirm the connection between the ethyl group, the terminal phenyl ring, and the tetrazole ring.
    NOESY/ROESY ¹H—¹H (through-space, < 5 Å)Identifies protons that are close in 3D space, regardless of bonding.[24][25]Confirm the 3D structure, e.g., proximity between the ethyl bridge protons and the N-phenyl ring protons.
    Q7: When should I use NOESY versus ROESY?

    Answer:

    Both NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are experiments that identify protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected by bonds.[25] This information is crucial for determining stereochemistry and conformation.

    The choice between them depends on the molecular weight (MW) of your molecule, as this affects its tumbling rate in solution.

    • NOESY: This is the standard choice for small molecules (MW < 600-700 Da) that tumble rapidly in solution.[24][26]

    • ROESY: This is the preferred experiment for medium-sized molecules (MW approx. 700-1500 Da) .[24][26] In this size range, the Nuclear Overhauser Effect (NOE) signal for a NOESY experiment can become zero, making the experiment fail. The ROESY experiment uses a different mechanism (a "spin-lock") to detect the correlations, and the ROE signal is always positive, avoiding the "zero-NOE" problem.[24]

    For 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole (MW ≈ 250.3 g/mol ) , a NOESY experiment is the appropriate choice. A ROESY experiment would also work but is generally less sensitive for small molecules.[24][27]

    A NOESY spectrum would be used to confirm the final structure by showing, for example, a spatial correlation between the protons of the ethyl bridge and the ortho-protons of the N-phenyl ring.

    References

    • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

    • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

    • Magritek. (2015, January 13). Observing Spin Systems using COSY. [Link]

    • Magritek. (n.d.). Application Note 7: Observing Spin Systems using COSY. [Link]

    • The Royal Society of Chemistry. (2014). Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. [Link]

    • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry. [Link]

    • MRI Questions. (2015, February 12). 5.2 Chemical Shift. [Link]

    • Ruggiero, E., et al. (2015). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Journal of Natural Products, 78(10), 2512-2517. [Link]

    • Patsnap. (2025, September 22). Optimal NMR Sampling: Impact on Signal Resolution. Patsnap Eureka. [Link]

    • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

    • Creative Biostructure. (2025, April 29). High-Resolution NMR for Complex Molecule Analysis. [Link]

    • Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]

    • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. [Link]

    • University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. [Link]

    • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

    • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

    • Kanekar, C. R., et al. (1966). Solvent effects on proton chemical shifts in thiophenes. Proceedings of the Indian Academy of Sciences - Section A, 64(4), 195-201. [Link]

    • University of Missouri-St. Louis. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. [Link]

    • Journal of Proteome Research. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. [Link]

    • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

    • van Beek, J. D., et al. (2003). Optimizing resolution in multidimensional NMR by three-way decomposition. Journal of Biomolecular NMR, 27(2), 165-174. [Link]

    • YouTube. (2023, April 10). Variable Temperature NMR. [Link]

    • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [Link]

    • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. [Link]

    • Booth, H., & Everett, J. R. (1980). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, 255-259. [Link]

    • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

    • University of Georgia. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

    • YouTube. (2022, February 26). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. [Link]

    • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

    • Emergent Mind. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]

    • Journal of the Brazilian Chemical Society. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. [Link]

    • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]

    • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?[Link]

    • University of Bristol. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

    • ACS Publications. (n.d.). New binuclear lanthanide NMR shift reagents effective for aromatic compounds. [Link]

    • National Institutes of Health. (n.d.). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. [Link]

    • ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. [Link]

    • SpectraBase. (n.d.). 5-(4-Bromo-phenoxy)-1-phenyl-1H-tetrazole - Optional[1H NMR] - Spectrum. [Link]

    • University of California, San Diego. (2015, April 7). NOESY and ROESY. [Link]

    • Reddit. (2023, June 7). 2D NMR NOESY ROESY. r/chemistry. [Link]

    • National Institutes of Health. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]

    • Molecules. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]

    • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Predicted ¹H and ¹³C NMR Spectral Data for 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole

    A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole and its Analogs For researchers and professionals in drug development and chemical synthesis, the unambiguous struc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole and its Analogs

    For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide provides a detailed reference for the ¹H and ¹³C NMR spectral data of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, a molecule of interest in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this guide offers a robust comparative analysis based on structurally related compounds, alongside a detailed protocol for data acquisition and interpretation.

    The chemical structure of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is presented below with atom numbering for spectral assignment.

    Chemical structure of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole with atom numbering

    Based on the analysis of structurally similar compounds, the predicted ¹H and ¹³C NMR chemical shifts for 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole are summarized in the tables below. These predictions are grounded in the established substituent effects on aromatic and aliphatic systems.

    Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

    ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
    H-2', H-6'~7.60-7.80m
    H-3', H-4', H-5'~7.45-7.60m
    H-2'', H-6''~7.20-7.35m
    H-3'', H-4'', H-5''~7.15-7.30m
    H-α~3.30-3.50t~7-8
    H-β~3.10-3.30t~7-8

    Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

    CarbonPredicted Chemical Shift (ppm)
    C-5~155-157
    C-1'~133-135
    C-2', C-6'~129-131
    C-3', C-5'~129-131
    C-4'~130-132
    C-1''~140-142
    C-2'', C-6''~128-130
    C-3'', C-5''~128-130
    C-4''~126-128
    C-α~28-30
    C-β~34-36

    Comparative Spectral Data of Structurally Related Compounds

    To substantiate the predicted chemical shifts, it is instructive to compare them with the experimentally determined NMR data of analogous tetrazole derivatives. The following tables present data for 5-phenyl-1H-tetrazole and 1-phenyl-1H-tetrazole, which represent the two key aromatic moieties of the target molecule.[1][2][3][4]

    Table 3: Experimental NMR Data for 5-Phenyl-1H-tetrazole [1][2][4]

    NucleusChemical Shift (ppm)Solvent
    ¹H8.06-8.03 (m, 2H), 7.62-7.58 (m, 3H)DMSO-d₆
    ¹³C155.3, 131.1, 129.3, 126.8, 124.0DMSO-d₆

    Table 4: Experimental NMR Data for 1-Phenyl-1H-tetrazole [3]

    NucleusChemical Shift (ppm)Solvent
    ¹H8.20 (s, 1H, tetrazole), 7.07-7.34 (m, 5H, Ar)CDCl₃
    ¹³CNot explicitly provided in the search results.

    The data from these analogs provide a strong basis for the predicted shifts. For instance, the aromatic protons of the 5-phenyl group in 5-phenyl-1H-tetrazole appear in the range of 7.5-8.1 ppm, which is consistent with the predicted values for the phenylethyl moiety's phenyl group.[1][2] Similarly, the tetrazole ring carbon (C-5) in 5-phenyl-1H-tetrazole at ~155 ppm supports the prediction for the target molecule.[1][4]

    Detailed Experimental Protocol for NMR Data Acquisition

    To ensure the acquisition of high-quality, reproducible NMR data for 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, the following detailed protocol is recommended.

    3.1. Sample Preparation

    • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds.[1][3] DMSO-d₆ is particularly useful for compounds with limited solubility or for observing exchangeable protons.

    • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable time.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    3.2. NMR Spectrometer Setup and Data Acquisition

    The following parameters are recommended for a 400 MHz NMR spectrometer.

    For ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer) is typically used.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.

    For ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

    • Spectral Width: A spectral width of 200-220 ppm, centered around 100 ppm, is usually sufficient.

    • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

    Visualization of Experimental Workflows

    The following diagrams illustrate the key workflows for NMR data acquisition and interpretation.

    experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (0.5-0.7 mL) a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e Prepared Sample f Tune and Lock e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum f->h i Fourier Transform g->i h->i j Phase Correction i->j k Baseline Correction j->k l Integration (1H) k->l m Peak Picking l->m

    Caption: Experimental workflow for NMR sample preparation and data acquisition.

    interpretation_logic start Acquired NMR Spectra (1H & 13C) step1 Chemical Shift Analysis start->step1 step2 Integration Analysis (1H) start->step2 step3 Multiplicity Analysis (1H) start->step3 step4 Assign Aliphatic Protons & Carbons step1->step4 step5 Assign Aromatic Protons & Carbons step1->step5 step6 Assign Tetrazole Carbon step1->step6 step2->step4 step2->step5 step3->step4 step3->step5 final Confirm Molecular Structure step4->final step5->final step6->final

    Caption: Logical flow for the interpretation of NMR spectra to confirm molecular structure.

    Data Interpretation and Structure Validation

    5.1. ¹H NMR Spectrum Interpretation

    • Aromatic Region (7.0-8.0 ppm): Two distinct sets of multiplets are expected, corresponding to the two phenyl rings. The protons on the phenyl ring attached to the tetrazole (H-2' to H-6') will likely be downfield compared to the protons on the phenylethyl moiety's phenyl ring (H-2'' to H-6'') due to the electron-withdrawing nature of the tetrazole.

    • Aliphatic Region (3.0-3.5 ppm): Two triplets are predicted for the ethyl bridge protons (H-α and H-β). The downfield shift of these protons compared to a simple ethyl group is due to the deshielding effect of the adjacent aromatic and tetrazole rings. The triplet multiplicity arises from the coupling between the two methylene groups.

    5.2. ¹³C NMR Spectrum Interpretation

    • Aromatic Region (120-145 ppm): A complex set of signals is expected for the twelve aromatic carbons. The carbon attached to the tetrazole ring (C-1') and the quaternary carbon of the phenylethyl group (C-1'') will likely be distinguishable.

    • Tetrazole Carbon (155-157 ppm): A single, low-intensity signal is predicted for the C-5 carbon of the tetrazole ring. This is a characteristic chemical shift for this type of carbon.

    • Aliphatic Region (25-40 ppm): Two signals are expected for the ethyl bridge carbons (C-α and C-β).

    By carefully analyzing the chemical shifts, integration values, and multiplicity patterns in both the ¹H and ¹³C NMR spectra and comparing them with the predicted values and data from analogous compounds, researchers can confidently confirm the structure of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole.

    References

    • Kokane Balaji Digambar, Ravi Varala, S. G. Patil. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
    • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide C
    • Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. The Royal Society of Chemistry.
    • Syntheses of 5-Substituted 1H-Tetrazoles C
    • 5-(4-Bromo-phenoxy)-1-phenyl-1H-tetrazole - Optional[1H NMR] - Spectrum - SpectraBase.
    • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.
    • 1-Phenyltetrazole-5-thiol(86-93-1) 13C NMR spectrum. ChemicalBook.
    • A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole C
    • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
    • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0325389). NP-MRD.
    • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO.
    • Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. PMC.
    • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
    • 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches.
    • NMR Spectroscopy :: 1H NMR Chemical Shifts.
    • 1H-Tetrazole-5-thiol, 1-phenyl-. the NIST WebBook.
    • 1-(2-METHOXY-PHENYL)-5-PHENYL-1H-TETRAZOLE AldrichCPR. Sigma-Aldrich.
    • 5-[2-(2-PHENYL)ETHYL]PHENYL-1H-TETRAZOLE, 97. NextSDS.

    Sources

    Comparative

    Comprehensive Mass Spectrometry Fragmentation Analysis of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole: A Comparative Guide

    Executive Summary In modern drug discovery, the tetrazole ring is a highly privileged scaffold, frequently deployed as a metabolically stable bioisostere for carboxylic acids. Understanding the mass spectrometric (MS) be...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug discovery, the tetrazole ring is a highly privileged scaffold, frequently deployed as a metabolically stable bioisostere for carboxylic acids. Understanding the mass spectrometric (MS) behavior of tetrazoles is critical for structural elucidation, pharmacokinetic profiling, and metabolite identification.

    This guide provides an in-depth comparative analysis of the fragmentation patterns of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole (Exact Mass: 250.1218 Da) across three leading MS modalities: Electrospray Ionization Triple Quadrupole (ESI-QqQ-MS/MS), Electron Impact Gas Chromatography (GC-EI-MS), and High-Resolution Mass Spectrometry (LC-HRMS). By synthesizing mechanistic causality with field-proven protocols, this guide serves as a definitive resource for analytical scientists.

    Mechanistic Causality in Tetrazole Fragmentation

    To optimize MS parameters, one must first understand the thermodynamic drivers of tetrazole dissociation. The tetrazole core is characterized by a high nitrogen density, making it inherently prone to gas expulsion upon ionization.

    • Nitrogen Expulsion ( N2​ vs. HN3​ ): In positive ion mode ESI-MS, protonation typically occurs at the N4 position. Upon Collision-Induced Dissociation (CID), a characteristic fragmentation pathway for 1,5-disubstituted tetrazoles is the elimination of a neutral molecule of hydrazoic acid ( HN3​ , 43 Da) 1. Conversely, under hard ionization (EI-MS) or negative ion ESI, the primary event is the rapid loss of a nitrogen molecule ( N2​ , 28 Da), yielding a highly reactive carbodiimide or nitrene intermediate 2.

    • Benzylic Cleavage: The C5 position of this specific compound features a 2-phenylethyl chain. The benzylic bond is energetically weak. Following the initial ring opening, or as a direct parallel pathway, benzylic cleavage occurs, producing a resonance-stabilized tropylium cation ( m/z 91). Due to its extreme stability, this ion frequently dominates the spectrum as the base peak.

    Fragmentation M [M+H]+ m/z 251.13 Precursor Ion F1 [M+H - N2]+ m/z 223.12 Carbodiimide Intermediate M->F1 - N2 (28 Da) F2 [M+H - HN3]+ m/z 208.11 Ring Cleavage M->F2 - HN3 (43 Da) F3 Tropylium Cation m/z 91.05 Base Peak M->F3 Direct Cleavage F1->F3 Benzylic Cleavage F4 Phenyl Cation m/z 77.04 Secondary Cleavage F1->F4 Phenyl Cleavage

    Proposed MS/MS fragmentation pathway of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole.

    Comparative Analysis: Modality Performance

    Selecting the correct analytical platform depends on the experimental goal—whether it is absolute quantification, structural confirmation, or unknown metabolite discovery. The table below objectively compares the performance of three MS alternatives for analyzing 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole.

    Performance MetricLC-ESI-QqQ-MS/MSGC-EI-MSLC-HRMS (Q-TOF)
    Primary Application High-throughput PK quantificationStructural confirmation & Library matchingMetabolite ID & Exact mass determination
    Ionization Energy Soft (Protonation, [M+H]+ )Hard (70 eV, [M]∙+ )Soft (Protonation, [M+H]+ )
    Precursor Ion m/z 251.1 (Nominal) m/z 250.1 (Nominal) m/z 251.1296 (Exact)
    Key Diagnostic Fragments m/z 208, m/z 91 m/z 222, m/z 91, m/z 77 m/z 208.1124, m/z 91.0542
    Sensitivity (LOD) Excellent (~1-5 ng/mL)Moderate (~50 ng/mL)Good (~10 ng/mL)
    Mass Accuracy Unit resolution ( ± 0.5 Da)Unit resolution ( ± 0.5 Da)High resolution (< 5 ppm error)

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control mechanism to verify the integrity of the data.

    Workflow S1 Sample Prep 0.1% FA in MeOH S2 Ionization ESI+ / EI S1->S2 S3 Mass Analysis QqQ / Q-TOF S2->S3 S4 Data Processing Fragment Elucidation S3->S4

    Standardized experimental workflow for tetrazole mass spectrometry analysis.

    Protocol A: Targeted Quantification via LC-ESI-QqQ-MS/MS

    This protocol is optimized for Multiple Reaction Monitoring (MRM) to quantify the compound in biological matrices.

    Step 1: System Suitability Testing (SST)

    • Action: Inject a 10 ng/mL standard of Reserpine.

    • Validation: Confirm mass accuracy at m/z 609.3 and ensure Signal-to-Noise (S/N) > 100:1. Causality: This proves the optics and detector are clean before running the tetrazole.

    Step 2: Sample Preparation

    • Action: Dilute the analyte to 1 µg/mL in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Validation: The addition of 0.1% Formic Acid lowers the pH, ensuring >99% of the tetrazole molecules are protonated at the N4 position prior to entering the ESI source, maximizing the [M+H]+ yield.

    Step 3: MS/MS Tuning & MRM Optimization

    • Action: Perform a direct infusion at 10 µL/min. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Transitions:

      • Quantifier Transition: m/z 251.1 91.1 (Collision Energy: 25 eV). Causality: The tropylium ion is highly stable, providing the highest intensity for quantification.

      • Qualifier Transition: m/z 251.1 208.1 (Collision Energy: 15 eV). Causality: Represents the specific loss of HN3​ , confirming the presence of the 1,5-disubstituted tetrazole core 3.

    • Validation: The ion ratio (Qualifier/Quantifier) must remain constant ( ± 20%) across all calibration standards to definitively confirm peak identity.

    Protocol B: Structural Confirmation via GC-EI-MS

    Because 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole lacks active hydrogens (no -OH, -NH2, or -COOH groups), it is sufficiently volatile for GC without prior derivatization.

    Step 1: Chromatographic Separation

    • Action: Inject 1 µL of a 10 µg/mL sample (in Ethyl Acetate) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use a temperature gradient from 100°C to 280°C at 15°C/min.

    • Validation: A sharp, symmetrical peak confirms thermal stability. If peak tailing occurs, it indicates active sites in the GC inlet requiring liner replacement.

    Step 2: Electron Impact Ionization (70 eV)

    • Action: Subject the eluting peak to 70 eV electron bombardment.

    • Validation: Scan from m/z 50 to 300. The spectrum must exhibit the molecular ion [M]∙+ at m/z 250. The immediate loss of N2​ will generate a prominent peak at m/z 222, validating the 1,5-disubstituted tetrazole architecture under hard ionization conditions 2.

    References

    • Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Benchchem. Available at: [[1]]()

    • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. National Institutes of Health (NIH) / PMC. Available at: 2

    • Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: 3

    Sources

    Validation

    Crystallographic Data Validation for 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole: A Comparative Guide to Absolute Purity

    As a Senior Application Scientist overseeing structural characterization in drug development, I frequently encounter a critical bottleneck: the ambiguity of chemical purity. When synthesizing complex heterocycles like 1-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing structural characterization in drug development, I frequently encounter a critical bottleneck: the ambiguity of chemical purity. When synthesizing complex heterocycles like 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole , traditional analytical methods often fall short of providing the definitive structural proof required for regulatory submission and pharmacological consistency.

    Tetrazole moieties are vital bioisosteres for carboxylic acids in medicinal chemistry[1]. However, their synthesis frequently yields regioisomeric mixtures (e.g., 1,5-disubstituted versus 2,5-disubstituted tetrazoles). While techniques like HPLC and NMR are indispensable for assessing bulk purity and solution-state connectivity, they rely on inferential data[2]. To achieve absolute structural certainty—including the unambiguous assignment of regioisomers, tautomeric states, and solid-state polymorphism—Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard[3].

    This guide objectively compares SC-XRD against alternative analytical techniques for the validation of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, detailing the causality behind our experimental choices and providing self-validating protocols for rigorous data integrity.

    Comparative Analysis: SC-XRD vs. HPLC vs. NMR

    To understand why we deploy specific techniques, we must analyze their mechanistic outputs. HPLC separates molecules based on partition coefficients, yielding a quantitative measure of bulk purity. NMR measures the magnetic resonance of nuclei, providing a map of through-bond connectivity. However, neither technique directly "sees" the 3D spatial arrangement of atoms.

    SC-XRD measures the diffraction of X-rays by electron density in a crystal lattice. The causality here is direct: the diffraction pattern is a mathematical Fourier transform of the molecule's actual electron density[4]. This allows us to unambiguously differentiate the 1-phenyl regioisomer from the 2-phenyl regioisomer without needing a pre-validated reference standard.

    Table 1: Performance Comparison for Tetrazole Purity Validation
    Analytical MetricSC-XRD (X-ray Crystallography)HPLC-UV/MS1D/2D NMR Spectroscopy
    Primary Output Absolute 3D atomic coordinatesBulk purity (%), Mass-to-chargeSolution-state connectivity
    Regioisomer Resolution Unambiguous (Direct observation) Requires known reference standardsInferential (Requires complex 2D HMBC)
    Polymorph Identification Definitive (Crystal packing) Blind to solid-state formBlind (Unless Solid-State NMR is used)
    Sample Requirement ~0.05 mg (Single pristine crystal)[5]~1 mg (Solution)~5-10 mg (Solution)
    Destructive? No (Sample can be recovered)YesNo
    Validation Mechanism Self-validating (R-factor, CheckCIF)Calibration curves requiredInternal standard / Solvent lock

    Analytical Decision Pathway

    The characterization of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole should not rely on a single technique. Instead, it requires an orthogonal workflow where the limitations of one method are covered by the strengths of another.

    AnalyticalWorkflow Syn 1-Phenyl-5-(2-phenylethyl) -1H-tetrazole Synthesis HPLC HPLC-UV/MS (Bulk Purity & Mass) Syn->HPLC Step 1 NMR 1D/2D NMR (Solution Connectivity) HPLC->NMR Step 2 XRD SC-XRD (Absolute 3D Structure) NMR->XRD Step 3 CIF IUCr CheckCIF (Data Validation) XRD->CIF Step 4

    Fig 1: Sequential analytical workflow for tetrazole derivative structural validation.

    Self-Validating Experimental Protocols

    A robust analytical protocol must be a self-validating system. In crystallography, this means the final structural model must mathematically reproduce the raw experimental data with minimal deviation.

    Protocol A: Single-Crystal X-ray Diffraction (SC-XRD)

    Objective: Unambiguous structural and polymorphic validation.

    • Crystallization (The Rate-Limiting Step): Dissolve 5 mg of HPLC-purified 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole in a minimum volume of dichloromethane. Layer carefully with hexane (anti-solvent) in a crystallization tube. Allow slow vapor diffusion at 4 °C over 72 hours to yield diffraction-quality single crystals[3].

    • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized stereomicroscope. Mount it on a MiTeGen cryoloop using paratone oil.

    • Data Collection: Transfer the loop to the diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å). Causality note: We immediately cool the crystal to 100 K using a nitrogen stream. This suppresses atomic thermal vibrations (measured as B-factors), dramatically increasing high-resolution diffraction intensities and reducing structural noise[4].

    • Phase Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F2 .

    • Self-Validation: Monitor the R1​ and wR2​ values. A high-quality, pure structure will converge with R1​<0.05 (indicating less than 5% discrepancy between the calculated model and observed data) and a Goodness-of-Fit (S) near 1.0.

    Protocol B: Orthogonal HPLC-UV Purity Assessment

    Objective: Confirming bulk batch purity prior to crystallization.

    • Mobile Phase Preparation: Prepare a gradient system of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality note: Formic acid suppresses the ionization of any unreacted tetrazole intermediates, preventing peak tailing and ensuring sharp Gaussian peaks[2].

    • System Equilibration: Purge the C18 reversed-phase column (50 mm × 2.1 mm, 1.8 μm) at 40 °C until baseline UV absorbance (254 nm) is strictly flat.

    • Sample Injection & Integration: Inject 2 μL of a 1 mg/mL sample solution. Integrate the area under the curve (AUC). For pharmaceutical-grade validation, the target analyte peak must represent >99.5% of the total integrated area.

    Data Integrity: The IUCr CheckCIF Validation System

    In crystallographic science, trust is not granted; it is mathematically verified. The International Union of Crystallography (IUCr) mandates the use of the CheckCIF/PLATON validation suite for all published structures[6]. This automated system acts as an impartial auditor, testing the Crystallographic Information File (CIF) for completeness, quality, and consistency[7].

    When we validate the structure of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, CheckCIF evaluates over 500 parameters[8].

    Key Validation Metrics Analyzed:
    • Missing Symmetry (PLATON/ADDSYM): Ensures the crystal wasn't refined in an artificially low-symmetry space group[6].

    • Residual Electron Density: CheckCIF flags any unassigned electron density peaks. A peak > 10% of the largest atomic number ( Zmax​ ) triggers a Level A or B alert, indicating a potentially serious problem like missed solvent molecules or incorrect atom assignment[8].

    • Atomic Clashes: Evaluates Van der Waals radii to ensure no atoms are unphysically close to one another[4].

    CheckCIFLogic Data Raw Diffraction Data (Reflection File) CheckCIF IUCr CheckCIF / PLATON Automated Validation Data->CheckCIF Model Structural Model (Coordinates & B-factors) Model->CheckCIF AlertA Level A/B Alerts (Serious Errors) CheckCIF->AlertA Fails Criteria AlertC Level C/G Alerts (Minor/Info) CheckCIF->AlertC Passes Core Refine Model Refinement & Correction AlertA->Refine Publish Validated CIF Ready for Publication AlertC->Publish Review & Accept Refine->Model

    Fig 2: Self-validating crystallographic data refinement and CheckCIF workflow.

    Responding to ALERTS

    It is critical to understand that CheckCIF alerts are not inherently "failures," but rather flags requiring scientific justification[9]. For instance, a Level C alert regarding a slightly elongated thermal ellipsoid on the phenylethyl chain of our tetrazole is common; it reflects natural conformational flexibility at the terminal end of the molecule rather than an error in the structural model. A Senior Scientist must document this causality in the validation response form (VRF) prior to database deposition[10].

    By combining the bulk quantitative power of HPLC with the absolute, self-validating 3D structural proof of SC-XRD, we establish an impenetrable data package for 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole, ensuring both chemical purity and structural integrity.

    References

    • Structure validation in chemical crystallography - IUCr Journals Source: iucr.org URL:[Link]

    • (PDF) Structure validation in chemical crystallography - ResearchGate Source: researchgate.net URL:[Link]

    • checkCIF validation ALERTS: what they mean and how to respond - A.L.Spek Source: xraysoft.nl URL:[Link]

    • A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database Source: nih.gov URL:[Link]

    • (IUCr) Notes for Authors of IUCrData: Submission of Data Reports Source: iucr.org URL:[Link]

    • X-Ray Crystallography of Chemical Compounds - PMC - NIH Source: nih.gov URL:[Link]

    • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: msu.edu URL:[Link]

    • Analysis of the quality of crystallographic data and the limitations of structural models - PMC Source: nih.gov URL:[Link]

    Sources

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